Ciraparantag TFA
Description
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Structure
2D Structure
Properties
Molecular Formula |
C26H50F6N12O6 |
|---|---|
Molecular Weight |
740.7 g/mol |
IUPAC Name |
(2S)-2-amino-N-[3-[4-[3-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]propyl]piperazin-1-yl]propyl]-5-(diaminomethylideneamino)pentanamide;bis(2,2,2-trifluoroacetic acid) |
InChI |
InChI=1S/C22H48N12O2.2C2HF3O2/c23-17(5-1-7-31-21(25)26)19(35)29-9-3-11-33-13-15-34(16-14-33)12-4-10-30-20(36)18(24)6-2-8-32-22(27)28;2*3-2(4,5)1(6)7/h17-18H,1-16,23-24H2,(H,29,35)(H,30,36)(H4,25,26,31)(H4,27,28,32);2*(H,6,7)/t17-,18-;;/m0../s1 |
InChI Key |
FEGHGRKJVFCLFT-MPGISEFESA-N |
Isomeric SMILES |
C1CN(CCN1CCCNC(=O)[C@H](CCCN=C(N)N)N)CCCNC(=O)[C@H](CCCN=C(N)N)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Canonical SMILES |
C1CN(CCN1CCCNC(=O)C(CCCN=C(N)N)N)CCCNC(=O)C(CCCN=C(N)N)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Foundational & Exploratory
Ciraparantag TFA Salt: A Technical Guide for Drug Development Professionals
An In-depth Examination of the Physicochemical Properties, Mechanism of Action, and Clinical Profile of a Novel Anticoagulant Reversal Agent
Introduction
Ciraparantag, also known as PER977, is a novel, synthetic, small molecule in development as a broad-spectrum reversal agent for a variety of anticoagulants.[1][2] Its ability to reverse the effects of both traditional heparins and modern direct oral anticoagulants (DOACs) positions it as a potentially universal antidote in clinical situations requiring urgent restoration of hemostasis.[1][3] This technical guide provides a comprehensive overview of the trifluoroacetate (TFA) salt of Ciraparantag, focusing on its physicochemical properties, mechanism of action, and a summary of key experimental and clinical findings relevant to researchers and drug development professionals.
Physicochemical Properties of Ciraparantag TFA Salt
This compound salt is a solid substance with a high degree of purity.[3] Its solubility in aqueous and organic media, along with other key properties, are summarized in the table below.
| Property | Value | Reference |
| Formal Name | (2S,2′S)-N,N′-(1,4-piperazinediyldi-3,1-propanediyl)bis[2-amino-5-[(aminoiminomethyl)amino]-pentanamide, trifluoroacetate salt | [3] |
| Synonym | PER977 | [3] |
| Molecular Formula | C22H48N12O2 • XCF3COOH | [3] |
| Molecular Weight (Free Base) | 512.7 g/mol | [3] |
| Purity | ≥95% | [3] |
| Physical Form | Solid | [3] |
| Solubility (Methanol) | ~10 mg/mL | [3] |
| Solubility (Water) | ~10 mg/mL | [3] |
| Storage | -20°C | [3] |
| Stability | ≥4 years | [3] |
Mechanism of Action
Ciraparantag functions as an anticoagulant reversal agent through a direct, non-covalent binding mechanism. It is a cationic molecule that forms charge-charge interactions and hydrogen bonds with a range of anticoagulant drugs.[1][4][5] This binding sequesters the anticoagulant, preventing it from interacting with its endogenous targets, such as Factor Xa (FXa) and thrombin (Factor IIa), thereby restoring the normal coagulation cascade.[1][6]
Dynamic light scattering (DLS) studies have demonstrated that Ciraparantag binds to unfractionated heparin (UFH), enoxaparin (a low-molecular-weight heparin), and DOACs, including the FXa inhibitors apixaban, rivaroxaban, and edoxaban, and the direct thrombin inhibitor dabigatran.[6][7] Notably, Ciraparantag does not bind to coagulation factors or other plasma proteins, suggesting a specific mechanism of action with a low potential for off-target effects.[6][8]
Caption: Mechanism of Ciraparantag Anticoagulant Reversal.
Pharmacokinetics and Metabolism
Following intravenous administration, Ciraparantag reaches maximum concentration within minutes and exhibits a short half-life of 12 to 19 minutes.[8][9] It is primarily metabolized in the serum by peptidases into two inactive metabolites.[8][9] Both the parent drug and its metabolites are almost entirely eliminated through urinary excretion.[8][9]
| Pharmacokinetic Parameter | Value | Reference |
| Time to Cmax | Within minutes | [8][9] |
| Half-life (t1/2) | 12-19 minutes | [8][9] |
| Metabolism | Serum peptidases | [8][9] |
| Elimination | Primarily renal | [8][9] |
Experimental Protocols
Dynamic Light Scattering (DLS) for Binding Assessment
A key experimental method used to characterize the binding of Ciraparantag to various anticoagulants is Dynamic Light Scattering (DLS). This technique measures the size of molecules in solution and can detect the formation of larger complexes when two molecules bind.
Methodology:
-
Solutions of Ciraparantag and the target anticoagulant (e.g., heparin, apixaban) are prepared in a suitable aqueous buffer at physiological pH.
-
DLS measurements are taken for the individual solutions to establish their baseline hydrodynamic radius.
-
The Ciraparantag and anticoagulant solutions are then mixed, and DLS measurements are repeated on the mixture.
-
An increase in the measured particle size in the mixed solution compared to the individual components indicates the formation of a Ciraparantag-anticoagulant complex.
This methodology was used to demonstrate the binding of Ciraparantag to heparins and DOACs and its lack of binding to various proteins, including coagulation factors.[7]
Caption: Experimental Workflow for DLS Binding Assay.
Whole Blood Clotting Time (WBCT) Assay
Due to Ciraparantag's cationic nature, which causes it to interact with anionic substances in standard coagulation assays (e.g., citrate in collection tubes, activators like kaolin), traditional plasma-based clotting tests such as prothrombin time (PT) and activated partial thromboplastin time (aPTT) are not suitable for measuring its reversal effect.[5][9] The whole blood clotting time (WBCT) is the primary pharmacodynamic assay used in clinical trials.
Methodology:
-
Whole blood is drawn into reagent-free collection tubes (e.g., glass tubes) to initiate contact activation of the coagulation cascade.
-
The tube is incubated at 37°C and periodically tilted to observe clot formation.
-
The time from blood collection to the formation of a solid clot is recorded as the WBCT.
-
In clinical trials, baseline WBCT is measured before anticoagulant administration. The anticoagulant is then administered, followed by Ciraparantag or placebo.
-
Serial WBCT measurements are taken post-dose to assess the extent and duration of anticoagulation reversal.[5]
Clinical Studies Summary
Phase 1 and 2 clinical trials have evaluated the safety and efficacy of Ciraparantag in healthy volunteers anticoagulated with enoxaparin, edoxaban, apixaban, and rivaroxaban.
| Study Phase | Anticoagulant | Key Findings | Reference |
| Phase 1/2 | Edoxaban | Single IV doses of Ciraparantag (100-300 mg) resulted in complete reversal of anticoagulation within 10 minutes, which was sustained for 24 hours. The drug was well-tolerated. | [10][11] |
| Phase 2 | Apixaban | Doses of 60 mg and 120 mg of Ciraparantag provided rapid and sustained reversal of anticoagulation. | [5] |
| Phase 2 | Rivaroxaban | A 180 mg dose of Ciraparantag resulted in a rapid and sustained reversal of anticoagulation. | [5] |
The most commonly reported adverse events in clinical trials were mild and transient, including flushing and a sensation of warmth.[5][10] Importantly, no procoagulant signals have been detected following Ciraparantag administration.[10][11]
Caption: Generalized Clinical Trial Workflow for Ciraparantag.
Conclusion
This compound salt is a promising anticoagulant reversal agent with a well-defined mechanism of action and a favorable pharmacokinetic profile. Its broad-spectrum activity against both heparins and direct oral anticoagulants offers a significant advantage in emergency clinical settings. The available data on its physicochemical properties provide a solid foundation for formulation development. Further clinical investigation in patient populations is ongoing to fully establish its role in therapeutic practice. This technical guide provides core information to aid researchers and drug development professionals in their evaluation and potential application of this novel molecule. technical guide provides core information to aid researchers and drug development professionals in their evaluation and potential application of this novel molecule.
References
- 1. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Ciraparantag reverses the anticoagulant activity of apixaban and rivaroxaban in healthy elderly subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Educational resources - Medthority Connect [connect.medthority.com:443]
- 7. ashpublications.org [ashpublications.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Single-dose ciraparantag safely and completely reverses anticoagulant effects of edoxaban - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Single-dose ciraparantag safely and completely reverses anticoagulant effects of edoxaban - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis and chemical structure of Ciraparantag TFA
An In-depth Technical Guide to the Synthesis and Chemical Structure of Ciraparantag TFA
Introduction
Ciraparantag, also known as aripazine or PER977, is a synthetic, small molecule under investigation as a broad-spectrum reversal agent for a variety of anticoagulants.[1][2][3] It is designed to bind directly to and neutralize the effects of unfractionated heparin (UFH), low-molecular-weight heparin (LMWH), and direct oral anticoagulants (DOACs), including Factor Xa (FXa) inhibitors (such as apixaban, edoxaban, and rivaroxaban) and direct thrombin (Factor IIa) inhibitors (like dabigatran).[1][3][4] This document provides a detailed overview of its chemical structure, mechanism of action, and the experimental methodologies used to characterize its activity, intended for researchers and drug development professionals. The trifluoroacetate (TFA) salt is a common formulation for peptide-like molecules used in research and development.
Chemical Structure and Synthesis
Ciraparantag is a synthetic, water-soluble, cationic molecule.[2][5][6] Its structure is composed of two L-arginine amino acid units connected by a piperazine-containing linker.[3][4][7] This design was the result of an intentional molecular design program aimed at creating molecules that could bind to heparins through non-covalent, charge-charge interactions.[7]
While Ciraparantag is a synthetic molecule, the specific, step-by-step synthesis protocols are proprietary and not detailed in publicly available literature. However, based on its known structure, the synthesis would conceptually involve the coupling of L-arginine residues to a central piperazine-based linker.
Chemical Properties:
-
IUPAC Name: (2S)-2-Amino-N-[3-[4-[3-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]propyl]piperazin-1-yl]propyl]-5-(diaminomethylideneamino)pentanamide[3]
Mechanism of Action
Ciraparantag functions as an anticoagulant reversal agent by directly binding to anticoagulant drugs through non-covalent interactions.[2][4][5] The primary mechanisms are:
-
Charge-Charge Interactions: As a cationic molecule, Ciraparantag forms strong ionic bonds with anionic anticoagulants like heparin.[4][6]
-
Hydrogen Bonding: It also binds to DOACs via hydrogen bonds and charge-charge interactions.[5][8]
This binding sequesters the anticoagulant, preventing it from interacting with its endogenous targets, such as Factor Xa and Factor IIa (thrombin).[1][5] This action restores the normal activity of these coagulation factors, allowing for the re-establishment of hemostasis.[2][6] Dynamic light scattering (DLS) studies have confirmed that Ciraparantag binds to heparins and DOACs but does not bind to coagulation factors (FIIa, FXa) directly, nor to a wide range of other plasma proteins or commonly used cardiac and antiepileptic drugs.[2][4]
Caption: Mechanism of Ciraparantag action.
Data Presentation
Pharmacokinetic Properties
| Parameter | Value / Description | Source(s) |
| Model | One-compartment | [2] |
| Distribution | Rapid distribution phase | [4] |
| Half-life (t½) | 12 to 19 minutes | [7][9] |
| Metabolism | Hydrolysis by serum peptidases into two metabolites, primarily BAP (monoarginine piperazine). Metabolites have no substantial activity. | [4][9] |
| Elimination | Primarily renal. >90% of total dose recovered in urine within 24 hours. | [2] |
| Accumulation | Minimal to none | [2] |
Preclinical Efficacy in Rat Bleeding Models
| Anticoagulant | Ciraparantag Dose (IV) | Outcome | Source(s) |
| Edoxaban (10 mg/kg PO) | 5 and 10 mg/kg | Reduced blood loss to levels of non-anticoagulated controls. | [4] |
| Dabigatran (37.5 mg/kg PO) | 31.25 mg/kg | Reduced blood loss volume to control levels in tail transection model. | |
| Unfractionated Heparin (1 mg/kg IV) | 20 mg/kg | Significantly reduced blood loss. More effective than 10 mg/kg protamine sulfate. | [4] |
| Enoxaparin (10 mg/kg IV) | 30 mg/kg | Fully reversed anticoagulant activity, restoring blood loss to control levels. | [4] |
Clinical Efficacy in Healthy Elderly Subjects (Phase 2 Trials)
| Anticoagulant (Steady State) | Ciraparantag Dose (IV Infusion) | Outcome | Source(s) |
| Apixaban | 60 mg and 120 mg | Rapid and sustained reversal of anticoagulation in all subjects. | [10] |
| Rivaroxaban | 180 mg | Rapid and sustained reversal of anticoagulation for all subjects. | [10] |
Experimental Protocols
Physical Association Experiments (Dynamic Light Scattering)
-
Objective: To determine the binding of Ciraparantag to anticoagulants and its lack of binding to other molecules.
-
Methodology: Standard Dynamic Light Scattering (DLS) was employed.[2][4] This technique measures the size of particles in a solution. A change in particle size upon mixing two components (e.g., Ciraparantag and an anticoagulant) indicates a binding event.
-
Protocol:
-
Aqueous solutions of Ciraparantag were prepared.
-
Solutions of target molecules were prepared, including UFH, enoxaparin, DOACs, coagulation factors (FIIa, FXa), and various other drugs (e.g., diltiazem, digoxin, clopidogrel).[2][4]
-
The Ciraparantag solution was mixed with the target molecule solution.
-
DLS was used to measure the hydrodynamic radius of particles in the solution before and after mixing.
-
An increase in particle size was interpreted as a physical association (binding).[4]
-
Preclinical Bleeding Experiments (In Vivo Rat Models)
-
Objective: To investigate the ability of Ciraparantag to reverse the effects of various anticoagulants on actual bleeding.[4]
-
Models:
-
General Protocol (Tail Transection):
-
Rats are administered an anticoagulant (e.g., edoxaban, dabigatran) at a specified dose and route.
-
At the time of expected maximum anticoagulant concentration (Tmax), a single IV dose of Ciraparantag or saline (control) is administered.
-
After a short interval (e.g., 20 minutes), the distal portion of the tail is transected.
-
Blood is collected for a set period.
-
The total volume of shed blood is measured to determine the amount of blood loss.
-
Caption: Workflow for the in vivo rat tail transection model.
Pharmacokinetic and Metabolism Experiments
-
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of Ciraparantag.
-
Methodology: PK and metabolism were studied in both animal models and human clinical trials.[4]
-
Protocol:
-
Ciraparantag is administered (typically intravenously).
-
Serial blood samples are collected at predefined time points.
-
Plasma concentrations of Ciraparantag and its metabolites (like BAP) are quantified using a validated analytical method, such as LC-MS (Liquid Chromatography-Mass Spectrometry).[4][11]
-
Urine is collected over intervals (e.g., 0-8 hours, 8-24 hours) to quantify renal excretion.[2]
-
Pharmacokinetic parameters (half-life, clearance, volume of distribution) are calculated by fitting the concentration-time data to a compartmental model.[2][4]
-
Clinical Coagulation Assays
-
Objective: To measure the pharmacodynamic (PD) effect of Ciraparantag on coagulation in humans.
-
Methodology: It was discovered that traditional plasma-based coagulation assays (e.g., aPTT, PT, anti-Xa) are unsuitable for measuring Ciraparantag's effect.[5] This is because the cationic Ciraparantag molecule interferes with the anionic reagents (e.g., sodium citrate, kaolin) used in these tests.
-
Selected Assay: The manual Whole Blood Clotting Time (WBCT) was chosen as the primary PD measurement.[10]
-
Protocol:
-
Healthy subjects are anticoagulated to a steady state with a DOAC (e.g., apixaban).
-
A baseline WBCT is established.
-
A single IV infusion of Ciraparantag or placebo is administered over a set time (e.g., 10 minutes).[10]
-
Serial blood samples are drawn into reagent-free tubes.
-
The time taken for a solid clot to form at body temperature is recorded.
-
Reversal is defined as the return of WBCT to within a certain percentage (e.g., ≤10%) of the pre-anticoagulant baseline.[10]
-
Caption: Relationship between chemical structure and function.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Educational resources - Medthority Connect [connect.medthority.com:443]
- 3. Ciraparantag - Wikipedia [en.wikipedia.org]
- 4. ashpublications.org [ashpublications.org]
- 5. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 6. Single-dose ciraparantag safely and completely reverses anticoagulant effects of edoxaban - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Ciraparantag, an anticoagulant reversal drug: mechanism of action, pharmacokinetics, and reversal of anticoagulants [pubmed.ncbi.nlm.nih.gov]
- 10. Ciraparantag reverses the anticoagulant activity of apixaban and rivaroxaban in healthy elderly subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HPLC Method for Separation of Arginine and Ciraparantag on BIST B Column Column | SIELC Technologies [sielc.com]
An In-depth Technical Guide on the Molecular Mechanism of Action of Ciraparantag
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the molecular mechanism of action of ciraparantag (aripazine, PER977), an investigational broad-spectrum anticoagulant reversal agent. It details the binding interactions, summarizes key quantitative data, outlines experimental methodologies, and provides visual representations of its mechanism and associated experimental workflows.
Core Mechanism of Action
Ciraparantag is a small, synthetic, water-soluble, and cationic molecule designed to reverse the effects of various anticoagulants.[1][2] Its structure consists of two L-arginine units connected by a piperazine linker, which confers a strong positive charge at physiological pH.[3][4][5]
The primary mechanism of action of ciraparantag is direct, non-covalent binding to anticoagulant drugs.[1][6] This binding is facilitated by two main types of interactions:
-
Charge-Charge Interactions: As a cationic molecule, ciraparantag electrostatically interacts with anionic or electronegative regions of anticoagulant molecules. This is the principal interaction with heparins (unfractionated heparin and low-molecular-weight heparin), which are highly anionic polysaccharides.[1][7]
-
Hydrogen Bonding: Ciraparantag forms hydrogen bonds with various direct oral anticoagulants (DOACs), including Factor Xa (FXa) inhibitors (apixaban, rivaroxaban, edoxaban) and the direct thrombin (Factor IIa) inhibitor (dabigatran).[8][9][10]
By binding directly to these anticoagulants, ciraparantag forms an inactive complex, effectively sequestering the anticoagulant and preventing it from binding to its therapeutic target (e.g., FXa or thrombin).[1][11] This restores the endogenous activity of the coagulation factors, allowing for the re-establishment of normal hemostasis.[6][11] Studies have shown that ciraparantag does not bind to other plasma proteins, including coagulation factors themselves.[1][6][12]
Quantitative Data Summary
The following tables summarize key pharmacokinetic parameters and binding data for ciraparantag from preclinical and clinical studies.
Table 1: Pharmacokinetic Parameters of Ciraparantag in Healthy Volunteers
| Parameter | Value | Condition | Citation |
|---|---|---|---|
| Tmax (Time to Max. Concentration) | 5 - 9 minutes | IV administration | [1][12] |
| Half-life (t½) | 12 - 19 minutes | IV administration | [1][6][12] |
| Cmax (Max. Concentration) | 173 ng/mL | 5 mg dose | [1] |
| Cmax (Max. Concentration) | 10,570 ng/mL | 300 mg dose | [1] |
| AUC₀₋₂₄ (Area Under the Curve) | 151 ng/mL·h | 15 mg dose | [1] |
| AUC₀₋₂₄ (Area Under the Curve) | ~3800 ng/mL·h | 300 mg dose | [1] |
| Elimination | >90% recovered in urine within 24h | Renal excretion | [1][13] |
| Metabolism | Hydrolysis by serum peptidases | Two inactive metabolites |[1][6][12] |
Table 2: Binding and Reversal Data
| Parameter | Value | Anticoagulant | Method | Citation |
|---|---|---|---|---|
| Binding Affinity (Kd) | ~25 µM | Unfractionated Heparin (UFH) | Isothermal Titration Calorimetry (ITC) | [14] |
| Binding Affinity (Kd) | ~25 µM | Enoxaparin (LMWH) | Isothermal Titration Calorimetry (ITC) | [14] |
| Binding Affinity (Kd) | Weak (~mM) | Fondaparinux | Isothermal Titration Calorimetry (ITC) | [14] |
| Binding Observation | No binding detected | Edoxaban, Rivaroxaban | Isothermal Titration Calorimetry (ITC) | [14] |
| Binding Observation | Binding demonstrated | DOACs and Heparins | Dynamic Light Scattering (DLS) | [1][7][11] |
| Reversal Molar Ratio | ~30:1 (Ciraparantag:Anticoagulant) | FXa Inhibitors | Rabbit Liver Laceration Model |[15] |
Note: A discrepancy exists in the literature regarding direct binding to DOACs. While Dynamic Light Scattering (DLS) studies support this interaction[1][11], a study using Isothermal Titration Calorimetry (ITC) did not detect direct binding to edoxaban or rivaroxaban.[14] This may reflect differences in experimental conditions or the sensitivity of the techniques to different types of molecular interactions.
Experimental Protocols
The mechanism of ciraparantag has been elucidated through a combination of in vitro binding assays, animal bleeding models, and human clinical trials.
DLS was a key methodology used to demonstrate the physical binding between ciraparantag and various anticoagulants.[1][11]
-
Principle: DLS measures the fluctuations in scattered light intensity due to the Brownian motion of particles in a solution. These fluctuations are used to determine the size distribution of the particles. An increase in particle size upon mixing two components (e.g., ciraparantag and a DOAC) indicates a binding interaction.
-
Methodology:
-
Solution Preparation: Stock solutions of ciraparantag, the anticoagulant of interest (e.g., heparin, edoxaban), and control molecules are prepared in an appropriate aqueous buffer at physiological pH.[1]
-
Incubation: Ciraparantag is mixed with the anticoagulant solution and allowed to incubate.
-
DLS Measurement: The sample is placed in a DLS instrument, and laser light is passed through it. The scattered light is detected at a specific angle, and an autocorrelator analyzes the intensity fluctuations over time.
-
Data Analysis: The autocorrelation function is used to calculate the translational diffusion coefficient, which is then converted to a hydrodynamic radius via the Stokes-Einstein equation. A significant increase in the measured particle radius compared to the individual components indicates complex formation.[11]
-
Due to ciraparantag's high cationic charge, it binds to anionic additives like sodium citrate used in standard coagulation test tubes, making plasma-based assays (e.g., PT, aPTT) unreliable.[8][12] Therefore, WBCT was the primary pharmacodynamic assay in clinical studies.
-
Principle: WBCT measures the time it takes for a sample of fresh whole blood to form a solid clot in a glass tube without any activators.
-
Methodology:
-
Blood Collection: A sample of whole blood is drawn directly into a plain glass tube.
-
Incubation: The tube is placed in a 37°C water bath or heat block.
-
Observation: The tube is tilted at regular intervals (e.g., every 30 seconds) to observe for clot formation.
-
Endpoint: The time from blood collection to the formation of a visible, solid clot is recorded as the WBCT. The reversal of an anticoagulant effect is demonstrated by a significant reduction in an elevated WBCT back towards the baseline value after ciraparantag administration.[12][15]
-
In vivo efficacy was demonstrated in established rat bleeding models.[1][15]
-
Principle: To assess the ability of a reversal agent to control bleeding in a living organism after anticoagulation.
-
Methodology (Rat Tail Transection Model):
-
Anticoagulation: Rats are administered an oral or IV dose of an anticoagulant (e.g., edoxaban, dabigatran).[12]
-
Treatment: At the time of peak anticoagulant concentration, a single IV dose of ciraparantag or placebo (saline) is administered.[1]
-
Injury: A standardized injury is induced, typically by transecting the distal portion of the tail.
-
Measurement: The tail is placed in saline at 37°C, and the total blood loss is measured gravimetrically or volumetrically over a set period.
-
Analysis: Blood loss in the ciraparantag-treated group is compared to the placebo group to determine the extent of hemorrhage reversal.[1][12] A similar protocol is used for the liver laceration model, where bleeding time is the primary endpoint.[12][15]
-
References
- 1. ashpublications.org [ashpublications.org]
- 2. Educational resources - Medthority Connect [connect.medthority.com:443]
- 3. A short review of ciraparantag in perspective of the currently available anticoagulant reversal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ciraparantag - Wikipedia [en.wikipedia.org]
- 5. Ciraparantag, an anticoagulant reversal drug: mechanism of action, pharmacokinetics, and reversal of anticoagulants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ashpublications.org [ashpublications.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Ciraparantag reverses the anticoagulant activity of apixaban and rivaroxaban in healthy elderly subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 11. Covis Group Announces Data for Ciraparantag Published in Blood, the Journal of the American Society of Hematology [prnewswire.com]
- 12. ashpublications.org [ashpublications.org]
- 13. researchgate.net [researchgate.net]
- 14. ashpublications.org [ashpublications.org]
- 15. Preclinical and Clinical Data for Factor Xa and “Universal” Reversal Agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biochemical Pathways Affected by Ciraparantag TFA
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ciraparantag Trifluoroacetate (TFA), a novel anticoagulant reversal agent, presents a unique mechanism of action by directly binding to and inactivating a broad spectrum of anticoagulant drugs. This technical guide provides a comprehensive overview of the biochemical pathways modulated by Ciraparantag, with a focus on its interaction with the coagulation cascade. Detailed experimental protocols, quantitative data summaries, and pathway visualizations are included to support further research and development in this area.
Mechanism of Action: Direct Anticoagulant Sequestration
Ciraparantag is a synthetic, water-soluble, cationic molecule designed to reverse the effects of various anticoagulants, including Direct Oral Anticoagulants (DOACs) and heparins.[1][2] Its primary mechanism of action involves direct, non-covalent binding to these anticoagulant molecules through hydrogen bonds and charge-charge interactions.[3][4] This binding sequesters the anticoagulant, preventing it from interacting with its endogenous targets within the coagulation cascade, primarily Factor Xa (FXa) and Factor IIa (thrombin).[2] By neutralizing the anticoagulant, Ciraparantag effectively restores the normal physiological process of blood coagulation.[4]
An important characteristic of Ciraparantag is its specificity. Preclinical studies using dynamic light scattering have demonstrated that Ciraparantag does not bind to coagulation factors themselves, nor to a variety of other plasma proteins or commonly administered drugs.[4][5] This targeted binding profile minimizes the potential for off-target effects and contributes to its favorable safety profile, with no evidence of procoagulant activity observed in clinical trials.[6][7]
Impact on the Coagulation Cascade
The coagulation cascade is the central biochemical pathway affected by Ciraparantag's reversal activity. Anticoagulants like Factor Xa inhibitors (e.g., rivaroxaban, apixaban, edoxaban) and direct thrombin inhibitors (e.g., dabigatran), as well as heparins, interrupt this cascade at critical junctures to prevent thrombosis. Ciraparantag restores the functionality of this pathway by removing these inhibitors.
The following diagram illustrates the principal mechanism of Ciraparantag in reversing anticoagulation within the coagulation cascade.
Quantitative Data on Anticoagulant Reversal
The efficacy of Ciraparantag in reversing anticoagulation has been quantified in clinical trials, primarily through the measurement of whole blood clotting time (WBCT). Standard plasma-based coagulation assays such as prothrombin time (PT) and activated partial thromboplastin time (aPTT) are not suitable for assessing Ciraparantag's effect due to its interaction with the citrate anticoagulant used in blood collection tubes for these tests.[1]
Table 1: Dose-Dependent Reversal of Anticoagulation by Ciraparantag in Healthy Subjects
| Anticoagulant | Anticoagulant Dose | Ciraparantag Dose | Outcome | Reference |
| Apixaban | 10 mg twice daily | 30 mg | 67% of subjects achieved complete reversal of WBCT within 1 hour | [3][8] |
| 60 mg | 100% of subjects achieved complete reversal of WBCT within 1 hour | [3][8] | ||
| 120 mg | 100% of subjects achieved complete reversal of WBCT within 1 hour | [3][8] | ||
| Rivaroxaban | 20 mg once daily | 30 mg | 58% of subjects achieved complete reversal of WBCT within 1 hour | [3][8] |
| 60 mg | 75% of subjects achieved complete reversal of WBCT within 1 hour | [3][8] | ||
| 120 mg | 67% of subjects achieved complete reversal of WBCT within 1 hour | [3][8] | ||
| 180 mg | 100% of subjects achieved complete reversal of WBCT within 1 hour | [3][8] | ||
| Edoxaban | 60 mg single dose | 100 - 300 mg | Full reversal of anticoagulation within 10 minutes, sustained for 24 hours | [7] |
| Enoxaparin | 1.5 mg/kg single dose | 100 - 300 mg | Complete reversal of anticoagulation | [6] |
Note: Complete reversal is defined as a whole blood clotting time ≤10% above baseline.[3]
Table 2: Binding Characteristics of Ciraparantag
| Ligand | Method | Result | Reference |
| DOACs (Apixaban, Rivaroxaban, Edoxaban, Dabigatran) | Dynamic Light Scattering | Demonstrated physical, non-covalent binding | [9] |
| Heparins (UFH, Enoxaparin) | Dynamic Light Scattering | Demonstrated physical, non-covalent binding | [9] |
| Coagulation Factors (Factor Xa, Factor IIa) | Dynamic Light Scattering | No significant binding detected | [4] |
| Various Plasma Proteins and Drugs | Dynamic Light Scattering | No significant binding detected | [4] |
Note: Specific quantitative binding affinity constants (e.g., Kd values) for Ciraparantag and its target anticoagulants are not currently available in the public domain based on extensive literature searches.
Other Biochemical Pathways
Fibrinolysis and Complement Systems
Currently, there is a lack of published data specifically investigating the effects of Ciraparantag on the fibrinolytic and complement systems. Its targeted mechanism of action, which involves binding directly to anticoagulant molecules rather than interacting with endogenous proteins, suggests a low probability of direct impact on these pathways.
Procoagulant Activity Assessment
Clinical studies have assessed the potential for Ciraparantag to induce a procoagulant state by measuring biomarkers of coagulation activation. These studies have consistently shown no evidence of procoagulant activity.
Table 3: Assessment of Procoagulant Markers Following Ciraparantag Administration
| Marker | Observation | Implication | Reference |
| D-dimer | No significant change | No evidence of increased fibrin degradation | [6] |
| Prothrombin Fragment 1.2 | No significant change | No evidence of increased thrombin generation | [6] |
| Tissue Factor Pathway Inhibitor (TFPI) | No significant change | No evidence of alteration in the primary inhibitor of the extrinsic pathway | [6] |
Key Experimental Protocols
Dynamic Light Scattering (DLS) for Binding Assessment
References
- 1. ashpublications.org [ashpublications.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Ciraparantag reverses the anticoagulant activity of apixaban and rivaroxaban in healthy elderly subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Educational resources - Medthority Connect [connect.medthority.com:443]
- 5. Ciraparantag, an anticoagulant reversal drug: mechanism of action, pharmacokinetics, and reversal of anticoagulants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ciraparantag safely and completely reverses the anticoagulant effects of low molecular weight heparin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Single-dose ciraparantag safely and completely reverses anticoagulant effects of edoxaban - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Covis Group Announces Data for Ciraparantag Published in Blood, the Journal of the American Society of Hematology [prnewswire.com]
Unraveling the Binding Dynamics of Ciraparantag: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ciraparantag (aripazine) is an investigational synthetic molecule designed as a broad-spectrum reversal agent for a variety of anticoagulants. Its mechanism of action, centered on direct binding to anticoagulant drugs, offers a promising strategy for managing bleeding events associated with anticoagulant therapy. This technical guide provides an in-depth analysis of ciraparantag's binding affinity to several key anticoagulants, including unfractionated heparin (UFH), low molecular weight heparin (LMWH), and direct oral anticoagulants (DOACs) such as apixaban, rivaroxaban, edoxaban, and dabigatran. We will explore the experimental methodologies used to characterize these interactions, present available quantitative and qualitative binding data, and discuss the current understanding of its binding pathways.
Core Mechanism of Action: Direct Non-Covalent Binding
The primary mechanism by which ciraparantag neutralizes anticoagulants is through direct, non-covalent binding. As a cationic molecule, ciraparantag is specifically designed to interact with anionic regions of anticoagulant drugs. This binding is primarily driven by:
-
Charge-charge interactions: The positive charges on ciraparantag are attracted to the negative charges present on heparin, LMWH, and, to a lesser extent, the DOACs.[1][2][3][4][5]
-
Hydrogen bonding: In addition to electrostatic interactions, hydrogen bonds contribute to the stability of the ciraparantag-anticoagulant complex.[6][7][8]
By forming this complex, ciraparantag effectively sequesters the anticoagulant, preventing it from interacting with its therapeutic target (e.g., Factor Xa or thrombin) and thereby restoring the normal coagulation process.[1][9]
Data Presentation: Binding Affinity Summary
The binding of ciraparantag to various anticoagulants has been primarily demonstrated using Dynamic Light Scattering (DLS), which qualitatively confirms a physical association.[1][9] Quantitative data, in the form of dissociation constants (Kd), is limited and, in some cases, conflicting.
| Anticoagulant | Binding Method | Binding Affinity (Kd) | Binding Confirmed (Qualitative) | Notes |
| Unfractionated Heparin (UFH) | Isothermal Titration Calorimetry (ITC) | ~25 µM | Yes | Strong ionic interaction also confirmed by heparin affinity chromatography.[1] |
| Low Molecular Weight Heparin (LMWH - Enoxaparin) | Isothermal Titration Calorimetry (ITC) | ~25 µM | Yes | Similar binding affinity to UFH observed in the same study. |
| Apixaban | Dynamic Light Scattering (DLS) | Not Reported | Yes | Physical association demonstrated by an increase in hydrodynamic radius.[1] |
| Rivaroxaban | Dynamic Light Scattering (DLS) | Not Reported | Yes | Physical association demonstrated.[1] Contradictory ITC data suggests no binding. |
| Edoxaban | Dynamic Light Scattering (DLS) | Not Reported | Yes | Physical association demonstrated.[1][5] Contradictory ITC data suggests no binding. |
| Dabigatran | Dynamic Light Scattering (DLS) | Not Reported | Yes | Physical association demonstrated.[1] |
Note on Conflicting Data: A notable study utilizing Isothermal Titration Calorimetry (ITC) reported a measurable binding affinity for UFH and enoxaparin but, contrary to DLS findings, observed no binding to edoxaban or rivaroxaban. This has led to the hypothesis of an alternative or additional mechanism of action for DOAC reversal, potentially involving an interaction with Factor IXa. However, further research is needed to substantiate this alternative pathway.
Experimental Protocols
The unique physicochemical properties of ciraparantag and its interactions with common laboratory reagents present challenges for traditional binding assays.
Dynamic Light Scattering (DLS)
DLS is a non-invasive technique used to measure the size distribution of molecules and particles in solution. It has been the primary method to demonstrate the physical association between ciraparantag and various anticoagulants.[1][9]
Methodology:
-
Sample Preparation: Solutions of ciraparantag and the target anticoagulant are prepared in an aqueous buffer at physiological pH.
-
Instrumentation: A DLS instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the molecules.
-
Data Acquisition: The instrument's correlator measures the degree of similarity between the scattered light intensity at different time points, generating an autocorrelation function.
-
Analysis: The autocorrelation function is analyzed to determine the diffusion coefficient of the particles. The Stokes-Einstein equation is then used to calculate the hydrodynamic radius.
-
Interpretation: An increase in the hydrodynamic radius when ciraparantag and an anticoagulant are mixed, compared to the individual components, indicates a physical binding event.[1]
Dynamic Light Scattering (DLS) Experimental Workflow.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs upon binding of two molecules, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
Methodology:
-
Sample Preparation: The macromolecule (e.g., heparin) is placed in the sample cell, and the ligand (ciraparantag) is loaded into a syringe. Both are in a matched buffer to minimize heat of dilution effects.
-
Titration: The ligand is injected in small aliquots into the sample cell while the temperature is maintained constant.
-
Heat Measurement: A sensitive calorimeter detects the minute heat changes (either exothermic or endothermic) that occur with each injection as the binding reaction reaches equilibrium.
-
Data Analysis: The heat change per injection is plotted against the molar ratio of ligand to macromolecule. This binding isotherm is then fitted to a binding model to calculate the thermodynamic parameters (Kd, n, ΔH).
Isothermal Titration Calorimetry (ITC) Experimental Workflow.
Signaling Pathways and Logical Relationships
The primary mechanism of action of ciraparantag is a direct molecular interaction, rather than a complex signaling pathway. The logical relationship is straightforward: ciraparantag binds to the anticoagulant, rendering it unable to bind to its target coagulation factor.
Mechanism of Anticoagulant Reversal by Ciraparantag.
Conclusion
Ciraparantag demonstrates a broad-spectrum binding affinity for a range of anticoagulants, primarily through non-covalent, charge-charge interactions. While Dynamic Light Scattering has qualitatively confirmed this binding for heparins and DOACs, quantitative binding data remains limited. The conflicting results from Isothermal Titration Calorimetry for some DOACs suggest that our understanding of ciraparantag's mechanism of action may still be evolving and that alternative or complementary pathways could be involved. Further research, including more detailed quantitative binding studies and investigation into potential interactions with coagulation factors, is necessary to fully elucidate the binding dynamics of this promising anticoagulant reversal agent. The methodologies and data presented in this guide provide a comprehensive overview of the current state of knowledge for professionals in the field of drug development and thrombosis research.
References
- 1. Ciraparantag, an anticoagulant reversal drug: mechanism of action, pharmacokinetics, and reversal of anticoagulants | Blood | American Society of Hematology [ashpublications.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Portico [access.portico.org]
- 4. mdpi.com [mdpi.com]
- 5. Single-dose ciraparantag safely and completely reverses anticoagulant effects of edoxaban - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ciraparantag reverses the anticoagulant activity of apixaban and rivaroxaban in healthy elderly subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Covis Group Announces Data for Ciraparantag Published in Blood, the Journal of the American Society of Hematology [prnewswire.com]
An In-depth Technical Guide to the Stability and Degradation Pathways of Ciraparantag TFA
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes publicly available information regarding the stability and degradation of ciraparantag. Specific quantitative stability data and detailed proprietary experimental protocols for ciraparantag trifluoroacetate (TFA) are not extensively available in the public domain. The information presented herein is intended for informational purposes and should be supplemented with internal research and development data.
Executive Summary
Ciraparantag is a novel anticoagulant reversal agent designed to bind directly to a range of anticoagulants, including direct oral anticoagulants (DOACs) and heparins, thereby neutralizing their activity.[1][2] As a synthetic, water-soluble, cationic small molecule, its stability is a critical attribute for its development as a safe and effective therapeutic agent. This guide provides a comprehensive overview of the known information regarding the stability and degradation pathways of ciraparantag, with a focus on its trifluoroacetate (TFA) salt form. While specific long-term stability data under various conditions are limited in public literature, this guide synthesizes available information on its metabolism, general handling, and outlines standard methodologies for assessing the stability of such pharmaceutical compounds.
Chemical Structure and Properties
-
Chemical Name: N1,N1'-[Piperazine-1,4-diylbis(propane-1,3-diyl)]bis-L-argininamide
-
Molecular Formula: C₂₂H₄₈N₁₂O₂ (as free base)
-
Molecular Weight: 512.7 g/mol (as free base)
-
Form: Typically supplied as a trifluoroacetate (TFA) salt.
Known Stability and Degradation Information
Publicly available data on the specific stability of ciraparantag TFA is limited. However, general statements from clinical and preclinical studies provide some insight.
General Stability
Ciraparantag has been described as having a "stable shelf-life" and being "easily and rapidly prepared for injection," suggesting good stability in its formulated state for intravenous administration.[3] One source indicates that a stock solution of ciraparantag is stable for up to 6 months when stored at -80°C and for 1 month at -20°C. Another study mentioned solution stability at room temperature for approximately 26 hours, although specific conditions were not detailed. For a small-molecule drug intended for emergency use, stability in solution at room temperature for a sufficient period to allow for preparation and administration is a critical quality attribute.
Metabolic Degradation Pathway
The primary route of degradation for ciraparantag in vivo is through metabolism. It is hydrolyzed by serum peptidases into two main metabolites.[1][4] These metabolites are reported to have no substantial anticoagulant reversal activity.[4] The primary metabolites are then almost entirely excreted in the urine.[4]
The known metabolic degradation pathway involves the cleavage of the amide bonds linking the L-arginine moieties to the piperazine-propane backbone.
Caption: In vivo metabolic pathway of Ciraparantag.
Postulated Chemical Degradation Pathways
While specific studies on the forced degradation of this compound are not publicly available, potential chemical degradation pathways can be postulated based on its structure, which contains susceptible functional groups (amides, amines). Standard forced degradation studies as per ICH Q1A(R2) guidelines would be necessary to confirm these pathways.
-
Hydrolysis: The amide linkages in ciraparantag are susceptible to hydrolysis under both acidic and basic conditions. Acid-catalyzed hydrolysis would likely occur at the carbonyl carbon of the amide bond, while base-catalyzed hydrolysis would involve nucleophilic attack by a hydroxide ion.
-
Oxidation: The tertiary amines in the piperazine ring and the secondary amines in the arginine side chains could be susceptible to oxidation, potentially forming N-oxides or other oxidative degradation products.
-
Photodegradation: While the core structure of ciraparantag does not contain significant chromophores that would suggest high susceptibility to photodegradation, formal photostability studies are required to assess its stability under light exposure.
-
Thermal Degradation: As with most complex organic molecules, exposure to high temperatures could lead to various degradation pathways, including cleavage of the weaker bonds in the molecule.
Data Presentation: Postulated Stability under Forced Degradation
The following table summarizes the expected stability of this compound under various forced degradation conditions, based on its chemical structure. This is a theoretical summary, and the actual stability profile must be confirmed by experimental data.
| Stress Condition | Reagents and Conditions (Example) | Potential Degradation Products | Expected Stability |
| Acid Hydrolysis | 0.1 M - 1 M HCl, heat | Cleavage of amide bonds to form piperazine-propane diamine and L-arginine. | Likely to degrade |
| Base Hydrolysis | 0.1 M - 1 M NaOH, heat | Cleavage of amide bonds to form piperazine-propane diamine and L-arginine. | Likely to degrade |
| Oxidation | 3% - 30% H₂O₂, ambient/heat | N-oxides of piperazine and arginine amines. | Potentially susceptible |
| Thermal Degradation | Dry heat (e.g., 60-80°C) | Various fragmentation products. | Dependent on temperature and duration |
| Photodegradation | ICH Q1B conditions (UV/Vis light) | To be determined. | Likely stable, but requires confirmation |
Experimental Protocols
Detailed, validated experimental protocols for this compound stability testing are proprietary. However, based on the literature for similar compounds and general analytical chemistry principles, the following methodologies would be appropriate.
Stability-Indicating HPLC-UV/MS Method
A stability-indicating method is crucial for separating the parent drug from any degradation products and impurities.
Objective: To develop and validate a stability-indicating HPLC method for the quantification of this compound and its degradation products.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector and preferably a Mass Spectrometer (MS) for peak identification.
Chromatographic Conditions (Example):
-
Column: A mixed-mode column, such as a BIST B column, or a C18 column suitable for polar compounds.
-
Mobile Phase A: Water with an acidic modifier (e.g., 0.1% trifluoroacetic acid or a sulfonic acid buffer).[5]
-
Mobile Phase B: Acetonitrile.[5]
-
Gradient: A suitable gradient to resolve the polar ciraparantag from potential less polar degradation products.
-
Flow Rate: Typically 0.5 - 1.5 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 30-40°C).
-
Detection: UV at a suitable wavelength (e.g., 210-220 nm for peptide bonds) and/or MS detection for mass identification.
-
Injection Volume: 10-20 µL.
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or mobile phase A).
-
For stability samples, dissolve or dilute the sample to a known concentration within the linear range of the method.
Method Validation (as per ICH Q2(R1)):
-
Specificity: Demonstrate that the method can resolve ciraparantag from degradation products and placebo components. This is achieved through forced degradation studies.
-
Linearity: Establish a linear relationship between concentration and detector response over a defined range.
-
Accuracy: Determine the closeness of the measured value to the true value by spiking experiments.
-
Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of analyte that can be reliably detected and quantified.
-
Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature).
Forced Degradation Study Protocol
Objective: To investigate the intrinsic stability of this compound and identify potential degradation pathways.
Procedure:
-
Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in various stress conditions:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C for various time points (e.g., 2, 4, 8, 24 hours).
-
Alkaline Hydrolysis: 0.1 M NaOH at 60°C for various time points.
-
Oxidative Degradation: 3% H₂O₂ at ambient temperature for various time points.
-
Thermal Degradation: Store the solid drug substance and a solution at 60°C.
-
Photostability: Expose the solid drug substance and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
-
At each time point, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.
-
Analyze the samples using the validated stability-indicating HPLC method.
-
Identify and quantify the degradation products. Mass spectrometry is essential for the structural elucidation of unknown degradation products.
Caption: Experimental workflow for forced degradation studies.
Conclusion
The stability of this compound is a critical factor in its development as a reliable and effective emergency anticoagulant reversal agent. While detailed public data is scarce, its known metabolic pathway involves enzymatic hydrolysis. Based on its chemical structure, it is likely susceptible to chemical hydrolysis and potentially oxidation under stressed conditions. The establishment of a robust, validated stability-indicating analytical method is paramount for accurately assessing its stability profile, determining appropriate storage conditions and shelf-life, and ensuring the quality and safety of the final drug product. The experimental protocols and postulated degradation pathways outlined in this guide provide a framework for the systematic evaluation of this compound's stability.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Ciraparantag reverses the anticoagulant activity of apixaban and rivaroxaban in healthy elderly subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ciraparantag, an anticoagulant reversal drug: mechanism of action, pharmacokinetics, and reversal of anticoagulants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HPLC Method for Separation of Arginine and Ciraparantag on BIST B Column Column | SIELC Technologies [sielc.com]
Methodological & Application
Application Notes and Protocols for In Vitro Efficacy Testing of Ciraparantag TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ciraparantag Trifluoroacetate (TFA) is a novel, synthetic, small molecule designed as a reversal agent for a broad range of anticoagulants, including direct oral anticoagulants (DOACs) and heparins.[1][2][3] Its mechanism of action involves direct, non-covalent binding to these anticoagulant drugs through charge-charge interactions, effectively neutralizing their activity and restoring normal hemostasis.[1][2][3] This document provides detailed application notes and protocols for the in vitro evaluation of Ciraparantag TFA's efficacy, with a focus on appropriate models and methodologies.
A critical consideration when testing Ciraparantag in vitro is its propensity to interact with anionic substances commonly used in standard coagulation assays.[4] This can lead to misleading results, making the choice of assay paramount for accurate assessment.
Mechanism of Action
Ciraparantag is a cationic molecule that directly binds to anionic anticoagulants such as unfractionated heparin, low molecular weight heparin (LMWH), and various DOACs.[1][4] This binding is non-covalent and is based on electrostatic interactions.[1] By sequestering the anticoagulant, Ciraparantag prevents it from interacting with its target coagulation factors (e.g., Factor Xa or Thrombin), thereby allowing the coagulation cascade to proceed normally.[4] Dynamic light scattering (DLS) has been used to demonstrate this physical association.[4]
Figure 1. Mechanism of Action of Ciraparantag.
Recommended In Vitro Models
Standard plasma-based coagulation assays such as Prothrombin Time (PT), activated Partial Thromboplastin Time (aPTT), and anti-Factor Xa (anti-Xa) activity assays are generally not suitable for evaluating Ciraparantag's efficacy.[5] This is due to the interaction of cationic Ciraparantag with anionic reagents like citrate, kaolin, and celite present in these test systems, which can lead to an underestimation of its reversal effect.[5]
The most reliable in vitro and ex vivo methods for assessing Ciraparantag's activity utilize whole blood and minimize the use of exogenous activators that can interfere with the drug.
Whole Blood Clotting Time (WBCT)
WBCT is considered a robust method for assessing the reversal of anticoagulation by Ciraparantag.[5][6] It measures the time taken for whole blood to form a solid clot in a glass tube.
Viscoelastic Assays: Thromboelastography (TEG) and Rotational Thromboelastometry (ROTEM)
TEG and ROTEM are whole blood assays that provide a global assessment of hemostasis, from clot initiation and formation to fibrinolysis.[7][8] These methods can be valuable for evaluating the efficacy of Ciraparantag, although some studies have reported variability in results, particularly with the TEG-R (reaction time) parameter.[9] Careful protocol standardization is essential.
Experimental Protocols
Protocol 1: Whole Blood Clotting Time (WBCT) Assay
Objective: To determine the ability of this compound to reverse the anticoagulant effect of a specific agent (e.g., Apixaban, Rivaroxaban, Enoxaparin) in human whole blood.
Materials:
-
Freshly drawn human whole blood (without anticoagulant, or collected in a minimal amount of a non-interfering anticoagulant if necessary for baseline measurements, though this is not ideal).
-
Anticoagulant of interest (e.g., Apixaban, Rivaroxaban, Enoxaparin) at a known concentration.
-
This compound solution at various concentrations.
-
Glass test tubes (e.g., 12 x 75 mm).
-
Water bath at 37°C.
-
Stopwatch.
Procedure:
-
Pre-warm all reagents and glass test tubes to 37°C.
-
In a polypropylene tube, spike the whole blood with the anticoagulant of interest to achieve the desired final concentration. Gently mix and incubate for a predetermined time (e.g., 15 minutes) at 37°C.
-
Aliquot the anticoagulated blood into separate tubes.
-
Add different concentrations of this compound solution (or vehicle control) to each tube of anticoagulated blood. Gently mix.
-
Immediately transfer a fixed volume (e.g., 1 mL) of the blood mixture into a pre-warmed glass test tube.
-
Start the stopwatch simultaneously.
-
Incubate the tube at 37°C.
-
Every 30 seconds, gently tilt the tube to approximately a 45-degree angle to observe for clot formation.
-
The clotting time is the time at which the blood no longer flows upon tilting and a solid clot has formed.
-
Record the clotting time for each concentration of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 4. Covis Group Announces Data for Ciraparantag Published in Blood, the Journal of the American Society of Hematology [prnewswire.com]
- 5. researchgate.net [researchgate.net]
- 6. Ciraparantag safely and completely reverses the anticoagulant effects of low molecular weight heparin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Basic Principles of Rotational Thromboelastometry (ROTEM®) and the Role of ROTEM—Guided Fibrinogen Replacement Therapy in the Management of Coagulopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. litfl.com [litfl.com]
- 9. Single-dose ciraparantag safely and completely reverses anticoagulant effects of edoxaban - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ciraparantag TFA in Animal Models of Anticoagulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ciraparantag, a synthetic, small cationic molecule (aripazine, PER977), is under investigation as a broad-spectrum reversal agent for various anticoagulants.[1][2] It is designed to bind directly to unfractionated heparin (UFH), low-molecular-weight heparin (LMWH), and direct oral anticoagulants (DOACs), including Factor Xa inhibitors (e.g., rivaroxaban, apixaban, edoxaban) and direct thrombin inhibitors (e.g., dabigatran).[3][4] Its mechanism of action involves non-covalent binding through charge-charge interactions and hydrogen bonds, which neutralizes the anticoagulant effect of these drugs.[4][5] Preclinical studies in various animal models have demonstrated its potential to rapidly reverse anticoagulation and control bleeding.[6]
These application notes provide a summary of the use of Ciraparantag TFA in established animal models of anticoagulation, including detailed experimental protocols and quantitative data from key studies.
Data Presentation: Efficacy of Ciraparantag in Animal Models
The following tables summarize the quantitative data on the efficacy of Ciraparantag in reversing anticoagulation in different animal models.
Table 1: Reversal of Anticoagulation in Rat Models
| Animal Model | Anticoagulant | Anticoagulant Dose | Ciraparantag Dose (IV) | Key Findings | Reference(s) |
| Tail Transection | Dabigatran | 37.5 mg/kg (oral) | 31.25 mg/kg | Reduced blood loss to levels similar to control animals. | [7] |
| Tail Transection | Rivaroxaban, Apixaban | Overdose | Not specified | Decreased bleeding by >90%. | [6] |
| Liver Laceration | Edoxaban | Not specified | Not specified | Decreased bleeding within 10 minutes. | [6] |
| Surface Laceration | Dabigatran | 1 mg/kg (IV) | 15 mg/kg | Reduced bleeding times to levels similar to control animals. | |
| Tail Transection | Enoxaparin | 10 mg/kg (IV) | 30 mg/kg | Fully restored blood loss to control levels. | |
| Tail Transection | Unfractionated Heparin (UFH) | 1 mg/kg (IV) | 20 mg/kg | Fully reversed anticoagulant effects, reducing blood loss to control levels. |
Table 2: Reversal of Anticoagulation in Rabbit Models
| Animal Model | Anticoagulant | Anticoagulant Dose | Ciraparantag Dose (IV) | Key Findings | Reference(s) |
| Liver Laceration | Not specified | Not specified | High-dose | Reversed blood loss to a similar extent as andexanet alfa. | [6] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for evaluating the efficacy of this compound.
Protocol 1: Rat Tail Transection Bleeding Model
This model is used to assess blood loss following a standardized tail injury in an anticoagulated rat.
Materials:
-
Male Sprague-Dawley rats (or other suitable strain)
-
Anticoagulant of interest (e.g., Dabigatran, Enoxaparin)
-
This compound solution
-
Saline solution (for control groups)
-
Anesthesia (e.g., isoflurane)
-
Surgical board
-
Scalpel or sharp blade
-
Pre-weighed collection tubes with absorbent material
-
Warming lamp
Procedure:
-
Animal Acclimatization: House rats under standard laboratory conditions for at least one week prior to the experiment.
-
Anticoagulation: Administer the anticoagulant to the rats at the desired dose and route (e.g., oral gavage for dabigatran, intravenous injection for enoxaparin). Allow sufficient time for the anticoagulant to reach peak concentration.
-
Anesthesia: Anesthetize the rat using a suitable anesthetic agent.
-
Reversal Agent Administration: Administer this compound or saline (vehicle control) intravenously via a tail vein.
-
Tail Transection: After a predetermined time following Ciraparantag administration (e.g., 2 minutes), transect the distal 3 mm of the tail using a sharp scalpel.
-
Blood Collection: Immediately immerse the transected tail into a pre-weighed collection tube containing absorbent material. Collect blood for a specified period (e.g., 30 minutes).
-
Measurement of Blood Loss: Determine the total blood loss by weighing the collection tube after the collection period and subtracting the initial weight.
-
Data Analysis: Compare the blood loss between the different treatment groups (anticoagulant alone, anticoagulant + Ciraparantag, control).
Protocol 2: Rat Liver Laceration Model
This model assesses bleeding from a standardized liver injury.
Materials:
-
Male Sprague-Dawley rats (or other suitable strain)
-
Anticoagulant of interest
-
This compound solution
-
Saline solution
-
Anesthesia
-
Surgical instruments for laparotomy
-
Gauze sponges (pre-weighed)
-
Warming lamp
Procedure:
-
Animal Preparation: Follow steps 1-3 from Protocol 1.
-
Surgical Procedure: Perform a midline laparotomy to expose the liver.
-
Reversal Agent Administration: Administer this compound or saline intravenously.
-
Liver Laceration: After a short interval, create a standardized laceration on one of the liver lobes using a scalpel.
-
Blood Collection: Immediately begin collecting the blood from the injury site using pre-weighed gauze sponges. Replace sponges as they become saturated for a defined period.
-
Measurement of Blood Loss: Determine the total blood loss by weighing the blood-soaked sponges and subtracting their initial weight.
-
Data Analysis: Compare the total blood loss among the different experimental groups.
Visualizations
Mechanism of Action of Ciraparantag
Caption: Mechanism of Ciraparantag Action
Experimental Workflow for In Vivo Efficacy Testing
Caption: In Vivo Efficacy Testing Workflow
References
- 1. Ciraparantag - Wikipedia [en.wikipedia.org]
- 2. derangedphysiology.com [derangedphysiology.com]
- 3. Ciraparantag, an anticoagulant reversal drug: mechanism of action, pharmacokinetics, and reversal of anticoagulants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Single-dose ciraparantag safely and completely reverses anticoagulant effects of edoxaban - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical and Clinical Data for Factor Xa and “Universal” Reversal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ciraparantag, an anticoagulant reversal drug: mechanism of action, pharmacokinetics, and reversal of anticoagulants | Blood | American Society of Hematology [ashpublications.org]
Application Notes and Protocols: Preparation of Ciraparantag TFA Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ciraparantag, also known as aripazine, is a synthetic, water-soluble cationic molecule under investigation as a broad-spectrum anticoagulant reversal agent.[1][2] It is designed to bind directly to and reverse the effects of various anticoagulants, including unfractionated heparin (UFH), low molecular weight heparins (LMWH), and direct oral anticoagulants (DOACs) such as Factor Xa and direct thrombin inhibitors.[3][4][5] Ciraparantag achieves this through non-covalent hydrogen bonds and charge-charge interactions, effectively neutralizing the anticoagulant molecules.[3][6]
Due to its synthetic nature, ciraparantag is often supplied as a trifluoroacetate (TFA) salt, a common counterion used in peptide and small molecule purification. While generally acceptable for many applications, the presence of TFA may warrant consideration in sensitive biological assays. This document provides detailed protocols for the preparation of ciraparantag TFA stock solutions for experimental use, ensuring accurate and reproducible results.
Data Presentation
The following table summarizes key quantitative data for ciraparantag and the preparation of its stock solutions.
| Parameter | Value | Reference / Note |
| Ciraparantag Properties | ||
| Molecular Formula | C₂₂H₄₈N₁₂O₂ | [3] |
| Molecular Weight (Free Base) | 512.7 g/mol | [7] |
| Solubility in Water | 31 mg/mL (60.46 mM) | [7] |
| Storage (Powder) | -20°C for up to 3 years | [7] |
| Storage (in Solvent) | -80°C for up to 1 year | [7] |
| Stock Solution Preparation | ||
| Recommended Primary Solvent | Sterile, high-purity water (e.g., Milli-Q or equivalent) | [8][9] |
| Alternative Solvents | Phosphate-buffered saline (PBS) | [8] |
| Stock Concentration Example | 10 mg/mL | [9] |
| TFA Counterion Exchange (Optional) | ||
| Exchange Agent | Hydrochloric Acid (HCl) | [10] |
| Final HCl Concentration | 2 mM to 10 mM | [10] |
Experimental Protocols
Protocol 1: Standard Preparation of this compound Stock Solution
This protocol is suitable for most in vitro and in vivo applications where the presence of residual TFA is not expected to interfere with the experimental outcome.
Materials:
-
This compound (lyophilized powder)
-
Sterile, high-purity water (e.g., Milli-Q or equivalent) or sterile PBS
-
Sterile, conical-bottom polypropylene tubes (e.g., 1.5 mL or 15 mL)
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Optional: Sonicator
Procedure:
-
Equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of atmospheric moisture, which can affect the stability of the compound.[8]
-
Calculation of Solvent Volume: Determine the required volume of solvent to achieve the desired stock concentration. For example, to prepare a 10 mg/mL stock solution from 5 mg of this compound, you would add 0.5 mL of solvent.
-
Reconstitution:
-
Carefully remove the cap from the vial.
-
Using a calibrated micropipette, add the calculated volume of sterile water or PBS to the vial.
-
Recap the vial and gently vortex the solution until the powder is completely dissolved. A clear solution should be obtained.[11]
-
For compounds that are difficult to dissolve, sonication for a few minutes may be beneficial.[7][11]
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes.
-
Clearly label each aliquot with the compound name, concentration, date of preparation, and storage temperature.
-
For short-term storage (days to weeks), store the aliquots at 2-8°C.
-
For long-term storage, store the aliquots at -20°C or -80°C.[7]
-
Protocol 2: Preparation of Ciraparantag Stock Solution with TFA Removal (HCl Exchange)
This protocol is recommended for sensitive cell-based assays or in vivo studies where TFA may have confounding effects. The procedure involves exchanging the TFA counterion with chloride.[10]
Materials:
-
This compound (lyophilized powder)
-
Sterile, high-purity water
-
100 mM Hydrochloric Acid (HCl) solution, sterile
-
Lyophilizer
-
Sterile, conical-bottom polypropylene tubes
Procedure:
-
Initial Reconstitution: Dissolve the this compound in sterile, high-purity water at a concentration of approximately 1 mg/mL.[10]
-
Acidification: Add 100 mM HCl to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM.[10]
-
Incubation: Allow the solution to stand at room temperature for at least one minute.[10]
-
Lyophilization (Cycle 1): Freeze the solution (e.g., using a dry ice/acetone bath or liquid nitrogen) and lyophilize overnight to remove the liquid.[10]
-
Re-dissolution and Repetition: Re-dissolve the lyophilized powder in the same volume of the HCl solution (2-10 mM). Repeat the freezing and lyophilization steps at least two more times to ensure complete TFA removal.[10]
-
Final Reconstitution for Stock Solution: After the final lyophilization, reconstitute the ciraparantag-HCl salt in the desired buffer or water for your experiment at the target concentration.
-
Aliquoting and Storage: Follow the aliquoting and storage instructions as described in Protocol 1.
Visualizations
Caption: Workflow for preparing this compound stock solution.
Caption: Mechanism of action of Ciraparantag in reversing anticoagulation.
References
- 1. Ciraparantag - Wikipedia [en.wikipedia.org]
- 2. Educational resources - Medthority Connect [connect.medthority.com:443]
- 3. ashpublications.org [ashpublications.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Portico [access.portico.org]
- 6. Ciraparantag reverses the anticoagulant activity of apixaban and rivaroxaban in healthy elderly subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ciraparantag | TargetMol [targetmol.com]
- 8. verifiedpeptides.com [verifiedpeptides.com]
- 9. mdpi.com [mdpi.com]
- 10. lifetein.com [lifetein.com]
- 11. uk-peptides.com [uk-peptides.com]
Application Notes and Protocols for Evaluating Ciraparantag TFA Activity Using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ciraparantag, a synthetic, small, water-soluble, cationic molecule, is under development as a broad-spectrum anticoagulant reversal agent.[1] It is designed to bind directly to and reverse the effects of various anticoagulants, including direct oral anticoagulants (DOACs) and heparins, through non-covalent, charge-charge interactions.[2][3] Evaluating the efficacy and safety of Ciraparantag requires robust and reliable cell-based assays.
These application notes provide detailed protocols for key cell-based assays to assess the activity of Ciraparantag TFA. It is important to note that traditional plasma-based coagulation assays, such as prothrombin time (PT) and activated partial thromboplastin time (aPTT), are not suitable for measuring Ciraparantag's effect. This is due to Ciraparantag's cationic nature, which leads to interactions with anionic reagents present in standard blood collection tubes and the assays themselves, causing interference and unreliable results.[2] Therefore, the primary recommended assay is the Whole Blood Clotting Time (WBCT).
Whole Blood Clotting Time (WBCT) Assay
The WBCT is the most reliable method for assessing the in vitro and ex vivo anticoagulant reversal activity of Ciraparantag. This assay measures the time it takes for fresh whole blood to form a solid clot in a glass tube without the presence of activating reagents.
Experimental Protocol: Manual Whole Blood Clotting Time (Lee-White Method)
This protocol is adapted from the classical Lee-White method for determining whole blood clotting time.
Materials:
-
Sterile glass test tubes (e.g., 12 x 75 mm)
-
Plastic syringe (10 mL) with a 20-gauge needle
-
Water bath set to 37°C
-
Stopwatch
-
Alcohol swabs
-
Sharps container
Procedure:
-
Label three glass test tubes with the patient/sample identifier and number them 1, 2, and 3.
-
Place the three labeled test tubes in the 37°C water bath to pre-warm.
-
Perform a clean, atraumatic venipuncture to collect at least 4 mL of whole blood.
-
Start the stopwatch as soon as blood enters the syringe.
-
Carefully dispense 1 mL of blood into each of the three pre-warmed glass test tubes.
-
Keep the tubes in the 37°C water bath.
-
At 4-minute intervals, gently tilt the first tube to check for clot formation. Continue tilting every 30 seconds until the blood no longer flows and the tube can be inverted without spilling the contents. Record the time.
-
Once the first tube has clotted, begin tilting the second tube in the same manner every 30 seconds and record the clotting time.
-
After the second tube has clotted, repeat the process for the third tube.
-
The clotting time of the third tube is reported as the final result, as agitation from tilting can accelerate clotting in the first two tubes.[4]
Data Presentation:
Summarize the WBCT data in a table, comparing the clotting times of anticoagulated blood with and without the addition of this compound at various concentrations.
Table 1: Reversal of Anticoagulant Activity by this compound as Measured by Whole Blood Clotting Time (WBCT)
| Anticoagulant | Ciraparantag Dose | N | Baseline WBCT (min) | Anticoagulated WBCT (min) | Post-Ciraparantag WBCT (min) | % Reversal | Reference |
| Apixaban | 60 mg | 12 | 10.5 | 18.2 | 11.0 | ~95% | [5] |
| Apixaban | 120 mg | 12 | 10.5 | 18.5 | 10.8 | ~100% | [5] |
| Rivaroxaban | 180 mg | 12 | 10.2 | 19.8 | 10.7 | ~96% | [5] |
| Edoxaban | 100 mg | 8 | ~10 | ~13.7 | ~11 | ~90% | [6] |
| Edoxaban | 300 mg | 8 | ~10 | ~13.7 | ~10.5 | ~100% | [6] |
| Enoxaparin | 100 mg | 8 | ~10 | ~12.9 | ~10.5 | ~100% | [7] |
| Enoxaparin | 300 mg | 8 | ~10 | ~12.9 | ~10.2 | ~100% | [7] |
Note: The values presented are approximations derived from published clinical trial data and should be used for illustrative purposes. Actual results may vary.
Diagrams
Caption: Workflow for the Manual Whole Blood Clotting Time Assay.
Platelet Function Assays
While the primary mechanism of Ciraparantag is the direct binding to anticoagulants, it is prudent to evaluate its potential effects on platelet function.
Experimental Protocol: P-selectin Expression Assay
This assay measures the expression of P-selectin on the platelet surface, a marker of platelet activation, using flow cytometry.
Materials:
-
Freshly drawn whole blood anticoagulated with a suitable anticoagulant (e.g., citrate, noting potential interactions)
-
Phycoerythrin (PE)-conjugated anti-human CD62P (P-selectin) antibody
-
Fluorescein isothiocyanate (FITC)-conjugated anti-human CD41a (platelet-specific) antibody
-
Platelet agonists (e.g., ADP, thrombin receptor activating peptide - TRAP)
-
Phosphate-buffered saline (PBS)
-
Formaldehyde (for fixing)
-
Flow cytometer
Procedure:
-
Dilute whole blood with PBS.
-
Add this compound at various concentrations to the diluted blood and incubate for a specified time (e.g., 15-30 minutes) at room temperature. Include a vehicle control.
-
Add a platelet agonist (e.g., ADP) to induce platelet activation and incubate for a short period (e.g., 5-10 minutes). Include a resting (no agonist) control.
-
Add the PE-conjugated anti-CD62P and FITC-conjugated anti-CD41a antibodies and incubate in the dark for 15-20 minutes at room temperature.
-
Fix the samples with formaldehyde.
-
Analyze the samples on a flow cytometer, gating on the CD41a-positive population (platelets).
-
Quantify the percentage of platelets expressing P-selectin (CD62P-positive) and the mean fluorescence intensity.
Data Presentation:
Present the data as the percentage of P-selectin positive platelets and/or the mean fluorescence intensity in response to agonist stimulation in the presence and absence of this compound.
Table 2: Effect of this compound on Platelet P-selectin Expression
| Ciraparantag Conc. | Agonist | % P-selectin Positive Platelets (Mean ± SD) | Mean Fluorescence Intensity (Mean ± SD) |
| Vehicle Control | None | ||
| Vehicle Control | ADP | ||
| Low Conc. | ADP | ||
| Mid Conc. | ADP | ||
| High Conc. | ADP |
Note: This is a template table. Specific data for Ciraparantag's effect on P-selectin expression is limited in publicly available literature.
Diagrams
Caption: Simplified pathway of platelet activation leading to P-selectin expression.
Cytotoxicity Assays
Evaluating the potential cytotoxicity of this compound is a critical component of its safety assessment. The MTT assay is a widely used colorimetric assay to measure cellular metabolic activity as an indicator of cell viability.
Experimental Protocol: MTT Cell Viability Assay
Materials:
-
Human cell lines (e.g., endothelial cells like HUVECs, or a standard cell line like HEK293)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Seed cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control wells (medium only) and untreated control wells.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a multi-well spectrophotometer.
Data Presentation:
Calculate the percentage of cell viability for each concentration of this compound relative to the untreated control. Plot a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell viability).
Table 3: Cytotoxicity of this compound on a Representative Cell Line (e.g., HUVEC) after 48h Exposure
| Ciraparantag Conc. (µM) | Absorbance (570 nm) (Mean ± SD) | % Cell Viability (Mean ± SD) |
| 0 (Control) | 100 | |
| 1 | ||
| 10 | ||
| 50 | ||
| 100 | ||
| 500 | ||
| 1000 |
Note: This is a template table. Specific cytotoxicity data for this compound is not widely available in the public domain.
Diagrams
Caption: Principle of the MTT assay for assessing cell viability.
Conclusion
The cell-based assays outlined in these application notes provide a framework for the comprehensive evaluation of this compound activity. The Whole Blood Clotting Time assay is the cornerstone for assessing its primary function of anticoagulant reversal. Concurrently, evaluating its effects on platelet function and potential cytotoxicity is essential for a thorough preclinical and clinical safety and efficacy profile. Researchers should adapt these protocols to their specific experimental needs while adhering to the fundamental principles described.
References
- 1. Educational resources - Medthority Connect [connect.medthority.com:443]
- 2. mdpi.com [mdpi.com]
- 3. Ciraparantag, an anticoagulant reversal drug: mechanism of action, pharmacokinetics, and reversal of anticoagulants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Single-dose ciraparantag safely and completely reverses anticoagulant effects of edoxaban - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ciraparantag safely and completely reverses the anticoagulant effects of low molecular weight heparin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Neutralization of Direct Oral Anticoagulants (DOACs) with Ciraparantag TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ciraparantag, a small, water-soluble cationic molecule, is an investigational agent designed to reverse the effects of various anticoagulants, including Direct Oral Anticoagulants (DOACs) such as Factor Xa inhibitors (apixaban, rivaroxaban, edoxaban) and direct thrombin inhibitors (dabigatran).[1][2] Its mechanism of action is based on non-covalent, charge-charge interactions and hydrogen bonding with the anticoagulant drugs, effectively neutralizing their activity and restoring normal hemostasis.[3][4] These application notes provide detailed protocols for the in vitro evaluation of Ciraparantag's neutralizing effects on DOACs.
It is crucial to note that traditional plasma-based coagulation assays, such as prothrombin time (PT) and activated partial thromboplastin time (aPTTT), are generally not suitable for assessing the reversal activity of Ciraparantag in vitro.[1][5] This is because Ciraparantag can interact with the anionic reagents (e.g., citrate, kaolin, celite) used in these assays, leading to misleading results.[1][6] Therefore, whole blood-based assays are the preferred method for evaluating Ciraparantag's efficacy.
Mechanism of Action: Ciraparantag-DOAC Interaction
Ciraparantag directly binds to DOACs through non-covalent hydrogen bonds and charge-charge interactions. This binding prevents the DOAC from interacting with its target coagulation factor (Factor Xa or thrombin), thereby restoring the factor's procoagulant activity.[3][5]
Caption: Ciraparantag binds to DOACs, restoring Factor Xa activity.
Data Presentation
The following tables summarize the dose-dependent reversal of DOACs by Ciraparantag as observed in clinical studies using whole blood clotting time (WBCT).
| DOAC | Ciraparantag Dose | Percentage of Subjects with Complete Reversal (WBCT ≤10% above baseline within 1 hour) |
| Apixaban | 30 mg | 67%[7] |
| 60 mg | 100%[7] | |
| 120 mg | 100%[7] | |
| Placebo | 17%[7] | |
| Rivaroxaban | 30 mg | 58%[7] |
| 60 mg | 75%[7] | |
| 120 mg | 67%[7] | |
| 180 mg | 100%[7] | |
| Placebo | 13%[7] | |
| Edoxaban | 100 mg | Significant reversal within 10 minutes[6] |
| 300 mg | Full reversal within 10-30 minutes, sustained for 24 hours[6] |
Experimental Protocols
Preparation of Ciraparantag TFA for In Vitro Use
This compound is a water-soluble compound.
-
Reconstitution: Dissolve this compound powder in sterile, distilled water to create a stock solution. A concentration of 10 mg/mL is a common starting point.[8]
-
Dilution: Prepare further dilutions of the stock solution in distilled water to achieve the desired final concentrations for your experiments.[8]
-
Storage: Store the stock solution and dilutions as recommended by the manufacturer, typically at 2-8°C for short-term storage or frozen for long-term storage.
Protocol 1: Whole Blood Clotting Time (WBCT) Assay
The WBCT assay is a fundamental method for assessing the effect of Ciraparantag on DOAC-induced anticoagulation.[6][9]
Materials:
-
Freshly drawn human whole blood (without any anticoagulant).
-
DOAC of interest (e.g., apixaban, rivaroxaban).
-
This compound solution.
-
Glass test tubes.
-
Water bath or heat block at 37°C.
-
Stopwatch.
Procedure:
-
Pre-warm the glass test tubes to 37°C.
-
In a separate tube, spike the whole blood with the desired concentration of the DOAC and incubate for a time sufficient to achieve steady-state anticoagulation (this may require optimization).
-
Aliquot the anticoagulated whole blood into the pre-warmed glass test tubes.
-
Add varying concentrations of the this compound solution to the test tubes. Include a vehicle control (distilled water).
-
Start the stopwatch immediately after adding Ciraparantag.
-
Gently tilt the tubes every 30 seconds to observe for clot formation.
-
The clotting time is the time from the addition of Ciraparantag to the formation of a solid clot that does not flow when the tube is inverted.
-
Record the clotting times for each concentration of Ciraparantag.
Caption: Workflow for the Whole Blood Clotting Time (WBCT) assay.
Protocol 2: Thromboelastography (TEG) / Rotational Thromboelastometry (ROTEM)
TEG and ROTEM provide a global assessment of hemostasis and can be adapted to evaluate the reversal of DOACs by Ciraparantag.[4][10] It is important to be aware that Ciraparantag can interact with the activators in some TEG/ROTEM assays.[6] Therefore, using assays with minimal activation (e.g., native whole blood or assays with tissue factor activation) is recommended.
Materials:
-
Freshly drawn citrated whole blood.
-
TEG or ROTEM instrument and corresponding cuvettes/pins.
-
DOAC of interest.
-
This compound solution.
-
Calcium chloride solution (provided with the instrument).
Procedure:
-
Prepare the TEG or ROTEM instrument according to the manufacturer's instructions.
-
In a separate tube, spike the citrated whole blood with the desired concentration of the DOAC.
-
In another tube, mix the desired concentration of this compound solution with the anticoagulated blood.
-
Pipette the sample into the instrument's cuvette.
-
Initiate the assay by adding calcium chloride to recalcify the blood and start the clotting process.
-
Monitor the key parameters, such as:
-
R-time (Reaction time) or CT (Clotting Time): Time to initial clot formation.
-
K-time or CFT (Clot Formation Time): Time from the end of R to a clot firmness of 20 mm.
-
Alpha-angle: Rate of clot formation.
-
MA (Maximum Amplitude) or MCF (Maximum Clot Firmness): Overall clot strength.
-
-
Compare the parameters of the DOAC-anticoagulated blood with and without Ciraparantag to the baseline (untreated) blood.
Caption: Workflow for TEG/ROTEM analysis of DOAC reversal.
Conclusion
Ciraparantag demonstrates a dose-dependent reversal of DOAC-induced anticoagulation in vitro. The provided protocols, particularly the Whole Blood Clotting Time assay, offer robust methods for evaluating the neutralizing capacity of Ciraparantag in a research setting. Careful consideration of the assay methodology is essential to avoid the confounding effects observed with traditional plasma-based coagulation tests. These application notes serve as a guide for scientists and researchers in the continued investigation of this promising anticoagulant reversal agent.
References
- 1. ashpublications.org [ashpublications.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 4. Practical Guide for Anticoagulant and Antiplatelet Reversal in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ciraparantag reverses the anticoagulant activity of apixaban and rivaroxaban in healthy elderly subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Single-dose ciraparantag safely and completely reverses anticoagulant effects of edoxaban - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Ciraparantag safely and completely reverses the anticoagulant effects of low molecular weight heparin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ashpadvantagemedia.com [ashpadvantagemedia.com]
Application Notes and Protocols for Preclinical Studies with Ciraparantag TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ciraparantag, a small synthetic cationic molecule, is a promising anticoagulant reversal agent under development.[1][2] Its mechanism of action involves direct binding to a range of anticoagulants, including unfractionated heparin (UFH), low-molecular-weight heparin (LMWH), and direct oral anticoagulants (DOACs) such as Factor Xa inhibitors (e.g., rivaroxaban, apixaban, edoxaban) and direct thrombin inhibitors (e.g., dabigatran).[3][4] This binding occurs through non-covalent, charge-charge interactions and hydrogen bonds, effectively neutralizing the anticoagulant and restoring normal hemostasis.[3][5] Preclinical studies are crucial for evaluating the efficacy and safety of Ciraparantag. These application notes provide detailed protocols for key preclinical experimental designs.
Mechanism of Action
Ciraparantag functions as a reversal agent by directly binding to anticoagulant molecules, preventing them from interacting with their respective targets in the coagulation cascade.[3][4] For instance, it binds to Factor Xa inhibitors, freeing up endogenous Factor Xa to participate in the formation of the prothrombinase complex, which is essential for thrombin generation and subsequent fibrin clot formation.
Caption: Mechanism of Ciraparantag Action.
Data Presentation
Quantitative data from preclinical studies should be summarized for clear comparison.
| Parameter | Anticoagulant | Ciraparantag Dose | Reversal Effect | Time to Reversal | Reference |
| Bleeding Reduction (Rat Tail Transection) | Edoxaban | 30 mg/kg IV | Significant reduction in blood loss | < 7.5 minutes | [6][7] |
| Dabigatran | 31.25 mg/kg IV | >90% reduction in bleeding | Not specified | [6] | |
| Rivaroxaban | 6.25 mg/kg IV | >90% reduction in bleeding | Not specified | [6] | |
| Apixaban | 12.5 mg/kg IV | >90% reduction in bleeding | Not specified | [6][7] | |
| Whole Blood Clotting Time (WBCT) Reversal (Healthy Human Volunteers) | Edoxaban (60 mg) | 100-300 mg IV | Return to within 10% of baseline | 10 minutes | [7][8] |
| Enoxaparin (1.5 mg/kg) | 100-300 mg IV | Complete reversal | 5-20 minutes | [6][8] | |
| In Vitro Anti-FXa Activity Reversal (Human Plasma) | Rivaroxaban | Dose-dependent | Complete reversal | Not applicable | [6] |
| Apixaban | Dose-dependent | Complete reversal | Not applicable | [6] |
Experimental Protocols
Key Considerations for All Preclinical Studies
-
Animal Models: Male Sprague-Dawley or Wistar rats are commonly used for bleeding models.[9]
-
Drug Administration: Anticoagulants are typically administered orally (PO) or intravenously (IV) to achieve peak plasma concentrations before the bleeding injury or WBCT measurement. Ciraparantag is administered intravenously.[3][7]
-
Ethical Considerations: All animal procedures must be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Protocol 1: Rat Tail Transection Bleeding Model
This model assesses the in vivo efficacy of Ciraparantag in reversing anticoagulant-induced bleeding.[6][10]
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Anticoagulant of interest (e.g., Edoxaban)
-
Ciraparantag TFA solution
-
Anesthetic (e.g., isoflurane)
-
Scalpel or sharp blade
-
Pre-weighed filter paper or collection tubes
-
Saline solution
-
Timer
Procedure:
-
Animal Preparation: Anesthetize the rat using an appropriate anesthetic agent.
-
Anticoagulant Administration: Administer the anticoagulant at a predetermined dose and route to induce a consistent level of anticoagulation. Allow sufficient time for the anticoagulant to reach peak effect.
-
Ciraparantag Administration: Administer Ciraparantag or vehicle control (saline) intravenously via a tail vein.
-
Tail Transection: After a specified time following Ciraparantag administration, transect approximately 3-5 mm from the tip of the tail using a sharp scalpel.
-
Bleeding Measurement: Immediately immerse the transected tail in a pre-weighed tube containing saline or collect the blood on pre-weighed filter paper for a set duration (e.g., 30 minutes).
-
Data Analysis: Determine the total blood loss by weighing the collection tube or filter paper. Compare the blood loss between the Ciraparantag-treated group and the control group.
Caption: Rat Tail Transection Workflow.
Protocol 2: Whole Blood Clotting Time (WBCT) Assay
The WBCT is the primary pharmacodynamic assay for assessing the reversal of anticoagulation by Ciraparantag, as traditional plasma-based assays are unreliable.
Materials:
-
Fresh whole blood from the study subject (animal or human)
-
Clean, dry glass test tubes (e.g., 10 x 75 mm)
-
Water bath set to 37°C
-
Stopwatch
Procedure:
-
Sample Collection: Draw blood via clean venipuncture, avoiding contamination with tissue fluids.
-
Assay Initiation: Immediately transfer a fixed volume of blood (e.g., 1 mL) into a pre-warmed glass test tube. Start the stopwatch as soon as the blood enters the tube.
-
Incubation: Place the tube in the 37°C water bath.
-
Clot Observation: After an initial incubation period (e.g., 2 minutes), gently tilt the tube to a 45-90 degree angle every 30 seconds to check for clot formation.
-
Endpoint Determination: The clotting time is the time from the start of the assay until the blood no longer flows upon tilting and a solid clot has formed.
-
Data Recording: Record the clotting time in seconds or minutes.
Caption: WBCT Assay Workflow.
Protocol 3: Pharmacokinetic/Pharmacodynamic (PK/PD) Studies
PK/PD studies are essential to understand the dose-response relationship, onset of action, and duration of effect of Ciraparantag.
Experimental Design:
-
Animal Groups: Assign animals to different dose groups of Ciraparantag and a vehicle control group.
-
Anticoagulation: Administer a fixed dose of an anticoagulant to all animals.
-
Ciraparantag Administration: At the time of peak anticoagulant effect, administer the assigned dose of Ciraparantag or vehicle.
-
Serial Sampling: Collect blood samples at multiple time points post-Ciraparantag administration (e.g., 5, 15, 30, 60, 120, 240 minutes).
-
PD Assessment: Measure WBCT for each blood sample to determine the extent and duration of anticoagulant reversal.
-
PK Assessment: Analyze plasma concentrations of Ciraparantag and the anticoagulant at each time point using a validated bioanalytical method (e.g., LC-MS/MS).
-
Data Analysis: Correlate Ciraparantag plasma concentrations with the observed changes in WBCT to establish a PK/PD relationship.
Caption: PK/PD Study Logical Flow.
Conclusion
These application notes and protocols provide a framework for the preclinical evaluation of this compound. Adherence to detailed and standardized methodologies is critical for generating reliable and reproducible data to support the continued development of this promising universal anticoagulant reversal agent.
References
- 1. Whole blood clotting test - Wikipedia [en.wikipedia.org]
- 2. Research at UQ - The University of Queensland - Create change [research.uq.edu.au]
- 3. Single-dose ciraparantag safely and completely reverses anticoagulant effects of edoxaban - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A review of reversal of oral anticoagulants, old and new, in major bleeding and the need for urgent surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of a tail vein transection bleeding model in hemophilia A rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preclinical and Clinical Data for Factor Xa and “Universal” Reversal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. esmed.org [esmed.org]
- 8. Portico [access.portico.org]
- 9. Reversal of dabigatran-induced bleeding by coagulation factor concentrates in a rat-tail bleeding model and lack of effect on assays of coagulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Reversal of Direct Oral Anticoagulants in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Ciraparantag TFA Interference with aPTT and PT Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ciraparantag trifluoroacetate (TFA) and encountering interference with activated partial thromboplastin time (aPTT) and prothrombin time (PT) assays.
Frequently Asked Questions (FAQs)
Q1: Why am I observing unexpected prolongations in my aPTT and/or PT assays when testing samples containing ciraparantag?
A1: Ciraparantag is a cationic molecule designed to bind to anionic anticoagulants.[1] However, it can also bind to the anionic reagents commonly used in standard coagulation assays, such as the activators in aPTT tests (e.g., kaolin, celite) and anticoagulants in blood collection tubes (e.g., sodium citrate).[1][2] This interaction can lead to a concentration-dependent interference, which may manifest as a prolongation of clotting times, particularly the aPTT, even in the absence of an anticoagulant.[3][4]
Q2: Does the observed in vitro prolongation of aPTT with ciraparantag correlate with its in vivo efficacy?
A2: No, preclinical studies have shown that while ciraparantag may not normalize aPTT values in vitro, it effectively reduces bleeding in animal models.[1][2] This indicates that traditional plasma-based coagulation assays like aPTT and PT are not suitable for accurately assessing the anticoagulant reversal effects of ciraparantag.[1][2][5][6]
Q3: What are the expected quantitative effects of ciraparantag on aPTT and PT assays?
A3: At clinically relevant concentrations (100 ng/mL to 1000 ng/mL), ciraparantag has a minimal impact on PT and aPTT.[3] However, at higher concentrations (e.g., 10,000 ng/mL), a mild prolongation of the aPTT can be observed.[3][4] Supratherapeutic concentrations may also lead to slight interferences in PT-based clotting times.[3]
Q4: Are there alternative assays to measure the effect of ciraparantag without interference?
A4: Yes, whole blood clotting time (WBCT) is a recommended alternative for assessing the pharmacodynamic effect of ciraparantag.[1][2][5][6] Since WBCT is performed on whole blood without the addition of activating reagents, it avoids the interference seen with plasma-based assays.[5]
Q5: Is there a method to mitigate ciraparantag interference in my existing aPTT and PT assays?
A5: In a research setting, a commercial product called DOAC-Stop™, which is an activated charcoal-based adsorbent, has been shown to mitigate the in vitro interference of ciraparantag in coagulation assays.[2][3] This can be used to treat plasma samples before performing aPTT or PT tests.
Q6: Does ciraparantag show any procoagulant activity in these assays?
A6: Studies have shown no evidence of procoagulant activity with ciraparantag, as measured by levels of D-dimer, prothrombin fragment 1.2, and tissue factor pathway inhibitor.[7][8][9]
Quantitative Data Summary
The following table summarizes the reported effects of ciraparantag on aPTT and PT assays at different concentrations.
| Ciraparantag Concentration | Effect on aPTT | Effect on PT | Reference(s) |
| 100 ng/mL - 1000 ng/mL | Minimal impact | Minimal impact | [3] |
| 10,000 ng/mL | Mild prolongation (e.g., from 26.2s to 30.9s) | Minimal impact | [3][4] |
| 100,000 ng/mL (Supratherapeutic) | Not specified | Slight interference | [3] |
Experimental Protocols
Protocol 1: Standard aPTT Assay
This protocol is for a standard activated partial thromboplastin time (aPTT) assay and is provided for context. Note that this assay is subject to interference by ciraparantag.
Materials:
-
Patient citrated plasma sample
-
aPTT reagent (containing a surface activator like silica, kaolin, or ellagic acid)
-
Calcium chloride (CaCl2) solution (e.g., 0.025 M)
-
Coagulometer
Procedure:
-
Pre-warm the aPTT reagent and CaCl2 solution to 37°C.
-
Pipette equal volumes of the patient plasma and the aPTT reagent into a cuvette.
-
Incubate the plasma-reagent mixture at 37°C for the manufacturer-specified time (typically 3-5 minutes) to allow for the activation of contact factors.
-
Add a pre-warmed CaCl2 solution to the cuvette to initiate clotting.
-
The coagulometer will measure the time taken for a clot to form. This is the aPTT in seconds.
Protocol 2: Mitigating Ciraparantag Interference with DOAC-Stop™
This protocol describes the pre-treatment of plasma samples with DOAC-Stop™ before performing aPTT or PT assays.
Materials:
-
Patient citrated plasma sample containing ciraparantag
-
DOAC-Stop™ tubes
-
Centrifuge
-
Standard aPTT or PT assay reagents and equipment
Procedure:
-
Add the specified volume of patient plasma to a DOAC-Stop™ tube.
-
Mix gently according to the manufacturer's instructions to allow the activated charcoal to adsorb ciraparantag.
-
Centrifuge the tube to pellet the adsorbent material.
-
Carefully aspirate the treated plasma, ensuring no adsorbent is carried over.
-
Use the treated plasma to perform the aPTT or PT assay as per the standard protocol.
Protocol 3: Whole Blood Clotting Time (WBCT) Assay
This protocol provides a method to assess coagulation that is not susceptible to the in vitro interference of ciraparantag.
Materials:
-
Freshly drawn whole blood (without anticoagulant)
-
Glass test tubes
-
Water bath at 37°C
-
Stopwatch
Procedure:
-
Draw blood directly into a plain glass test tube.
-
Immediately start a stopwatch.
-
Place the tube in a 37°C water bath.
-
At regular intervals (e.g., every 30 seconds), gently tilt the tube to observe for clot formation.
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The time from the start of the stopwatch until the blood clots and no longer flows when the tube is tilted is the whole blood clotting time.
Visualizations
Caption: Mechanism of Ciraparantag Interference in aPTT Assays.
Caption: Troubleshooting Workflow for Unexpected Coagulation Assay Results.
Caption: Mechanism of Action of Ciraparantag as an Anticoagulant Reversal Agent.
References
- 1. ashpublications.org [ashpublications.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Ciraparantag reverses the anticoagulant activity of apixaban and rivaroxaban in healthy elderly subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ashpublications.org [ashpublications.org]
- 8. Single-dose ciraparantag safely and completely reverses anticoagulant effects of edoxaban - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Single-dose ciraparantag safely and completely reverses anticoagulant effects of edoxaban - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Ciraparantag TFA for In Vitro Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Ciraparantag trifluoroacetate (TFA) in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Ciraparantag?
A1: Ciraparantag is a synthetic, small, cationic molecule designed to reverse the effects of various anticoagulants.[1] It functions by directly binding to anticoagulant drugs, such as unfractionated heparin (UFH), low molecular weight heparin (LMWH), and direct oral anticoagulants (DOACs) like Factor Xa and Factor IIa inhibitors, through non-covalent hydrogen bonds and charge-charge interactions.[2] This binding prevents the anticoagulants from interacting with their respective targets in the coagulation cascade, thereby neutralizing their anticoagulant effect.[1][3]
Q2: Why is Ciraparantag often supplied as a TFA salt?
A2: Trifluoroacetic acid (TFA) is commonly used during the synthesis and purification of synthetic peptides and small molecules like Ciraparantag. It is utilized in the cleavage step to release the synthesized molecule from the solid-phase resin and as a counter-ion for purification by high-performance liquid chromatography (HPLC).[4] Consequently, the final product is often a TFA salt.
Q3: Can the TFA counter-ion interfere with my in vitro experiments?
A3: Yes, residual TFA in your Ciraparantag preparation can potentially interfere with in vitro assays. TFA has been reported to affect cell growth, with some studies showing inhibition at nanomolar concentrations and others demonstrating a promotion of cell growth at micromolar to millimolar concentrations.[4] It can also alter the biological activity of peptides and potentially interact with cellular proteins.[4][5] Therefore, it is crucial to consider the final TFA concentration in your experiments and run appropriate vehicle controls.
Q4: Which in vitro assays are recommended for assessing Ciraparantag's activity?
A4: Standard plasma-based coagulation assays such as prothrombin time (PT) and activated partial thromboplastin time (aPTT) are not recommended for evaluating Ciraparantag's efficacy.[2][6] This is because Ciraparantag is a cationic molecule that can non-specifically bind to anionic reagents used in these assays, such as kaolin and celite, as well as anticoagulants like citrate and EDTA present in blood collection tubes.[7][8] This interaction can lead to misleading results. The most reliable method for assessing Ciraparantag's activity in vitro is the whole blood clotting time (WBCT) assay, which is less susceptible to these interferences.[2][9]
Troubleshooting Guide
Issue 1: Inconsistent or unexpected results in cell-based assays.
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Possible Cause: Interference from the TFA counter-ion.
-
Troubleshooting Steps:
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Quantify TFA Concentration: Determine the percentage of TFA in your Ciraparantag sample (often provided by the manufacturer). Calculate the final molar concentration of TFA in your assay.
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Run Vehicle Controls: Include a control group treated with the same concentration of TFA alone (without Ciraparantag) to assess the baseline effect of the counter-ion on your cells.
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Consider Salt Exchange: If TFA interference is significant, consider performing a salt exchange procedure to replace the TFA counter-ion with a more biologically compatible one, such as hydrochloride (HCl) or acetate. Consult relevant literature for appropriate protocols.
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Issue 2: No reversal of anticoagulation observed in PT or aPTT assays.
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Possible Cause: Interference of Ciraparantag with assay reagents.
-
Troubleshooting Steps:
-
Switch to a Recommended Assay: As stated in the FAQs, PT and aPTT assays are not suitable for measuring Ciraparantag's activity.[6] Transition to a whole blood clotting time (WBCT) assay.
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Use Appropriate Blood Collection Tubes: When preparing samples for any assay, be mindful of the anticoagulant used in the blood collection tubes, as Ciraparantag can bind to them.[7]
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Issue 3: Precipitation of Ciraparantag upon reconstitution or dilution.
-
Possible Cause: Poor solubility in the chosen solvent or inappropriate pH.
-
Troubleshooting Steps:
-
Consult Manufacturer's Instructions: Always follow the manufacturer's recommendations for reconstitution. Ciraparantag is generally water-soluble.[3]
-
Use a Suitable Buffer: Reconstitute and dilute Ciraparantag in a buffer system that is appropriate for your experimental conditions and maintains a pH that ensures solubility.
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Prepare Fresh Solutions: Prepare Ciraparantag solutions fresh for each experiment to avoid potential degradation or precipitation over time.
-
Quantitative Data Summary
The following table summarizes the concentrations of Ciraparantag used in various in vitro studies and their observed effects.
| Concentration Range | Assay Type | Key Findings | Reference(s) |
| 100 ng/mL - 10,000 ng/mL | Coagulation Assays (in human plasma) | Minimal impact on coagulation parameters at lower concentrations. Mild prolongation of APTT at 10,000 ng/mL. Did not effectively reverse DOAC or heparin activity in vitro due to reagent interference. | [10] |
| 100 mg - 300 mg (in vivo dose leading to plasma concentrations) | Whole Blood Clotting Time (WBCT) | Rapidly reversed edoxaban-induced anticoagulation within 10 minutes. | [8][11] |
| 30 mg, 60 mg, 120 mg (in vivo dose) | Whole Blood Clotting Time (WBCT) | Dose-dependent reversal of apixaban-induced anticoagulation. | [2] |
| 30 mg, 60 mg, 120 mg, 180 mg (in vivo dose) | Whole Blood Clotting Time (WBCT) | Dose-dependent reversal of rivaroxaban-induced anticoagulation. | [2] |
Experimental Protocols
Protocol: In Vitro Assessment of Ciraparantag Reversal of Anticoagulation using Whole Blood Clotting Time (WBCT)
-
Materials:
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Ciraparantag TFA
-
Anticoagulant of interest (e.g., Rivaroxaban, Apixaban)
-
Freshly drawn human whole blood (without anticoagulant, or collected in a manner compatible with the assay)
-
Glass test tubes
-
Water bath at 37°C
-
Stopwatch
-
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in an appropriate buffer (e.g., sterile water or PBS). Calculate the concentration based on the active drug moiety.
-
Prepare a stock solution of the anticoagulant in its recommended solvent.
-
Prepare a vehicle control solution containing the same concentration of TFA as the highest concentration of Ciraparantag to be tested.
-
-
Experimental Procedure:
-
Aliquot 1 mL of freshly drawn whole blood into pre-warmed glass test tubes.
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Add the anticoagulant to the desired final concentration and incubate for a specified time at 37°C.
-
To test for reversal, add different concentrations of this compound to the anticoagulated blood samples. For control groups, add the vehicle control or buffer alone.
-
Immediately after adding Ciraparantag or control, start the stopwatch and gently tilt the tube every 30 seconds to observe clot formation.
-
The clotting time is the time taken for the blood to form a solid clot that does not flow upon tilting.
-
Record the clotting times for all conditions.
-
-
Data Analysis:
-
Compare the clotting times of the anticoagulant-treated samples with and without Ciraparantag.
-
A significant decrease in clotting time in the presence of Ciraparantag indicates reversal of anticoagulation.
-
Compare the results to the vehicle control to ensure that the observed effects are not due to TFA.
-
Visualizations
Caption: Mechanism of Ciraparantag action.
References
- 1. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 2. Ciraparantag reverses the anticoagulant activity of apixaban and rivaroxaban in healthy elderly subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. genscript.com [genscript.com]
- 5. csl.noaa.gov [csl.noaa.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. ashpublications.org [ashpublications.org]
- 8. esmed.org [esmed.org]
- 9. researchgate.net [researchgate.net]
- 10. Ciraparantag Does Not Remove Anticoagulant Activities In Vitro, but DOAC-Stop™ May Mitigate Ciraparantag-Associated Interferences in Coagulation Testing [mdpi.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: The Impact of TFA on Ciraparantag Activity in Cell Culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the activity of ciraparantag in cell culture experiments. Particular focus is given to the potential impact of trifluoroacetic acid (TFA), a common counter-ion in synthetic peptide preparations.
Frequently Asked Questions (FAQs)
Q1: What is ciraparantag and how does it work?
Ciraparantag is a synthetic, water-soluble molecule designed to reverse the effects of various anticoagulants.[1] It functions by binding directly to unfractionated heparin, low molecular weight heparins, and direct oral anticoagulants (DOACs) such as Factor Xa and thrombin inhibitors.[1][2][3][4] This binding is achieved through non-covalent hydrogen bonds and charge-charge interactions, which prevents the anticoagulants from binding to their endogenous targets, thereby restoring the normal coagulation process.[3][4]
Q2: Can I measure the anticoagulant-reversal activity of ciraparantag in standard in vitro coagulation assays?
Standard plasma-based coagulation assays, such as prothrombin time (PT) and activated partial thromboplastin time (aPTT), are generally not suitable for measuring ciraparantag's reversal activity in vitro.[5] This is because ciraparantag is a cationic molecule that can interact with anionic reagents used in these assays (e.g., sodium citrate, kaolin, celite).[5][6] This interaction can lead to a release of the anticoagulant in the test tube, resulting in misleading and highly variable data that does not accurately reflect the in vivo efficacy of ciraparantag.[5][6]
Q3: What is Trifluoroacetic Acid (TFA) and why is it relevant to my ciraparantag experiments?
Trifluoroacetic acid (TFA) is a strong acid commonly used in the purification of synthetic peptides and molecules like ciraparantag, particularly during reverse-phase high-performance liquid chromatography (RP-HPLC).[7] As a result, the final lyophilized product is often a TFA salt. Residual TFA in your ciraparantag preparation can significantly impact cell-based assays.[7]
Q4: How can residual TFA affect my cell culture experiments?
Residual TFA can have a range of effects on cells in culture, which can be dose-dependent and cell-type specific.[7] At certain concentrations, TFA has been shown to inhibit cell proliferation and protein synthesis.[8][9] In other instances, it has been observed to promote cell growth.[7] This variability can introduce significant artifacts into your experiments, potentially leading to the misinterpretation of ciraparantag's activity.
Q5: Are there alternatives to TFA salts for ciraparantag preparations?
For biological assays, it is often recommended to exchange the TFA counter-ion for a more biologically compatible one, such as hydrochloride (HCl) or acetate.[7] This can help to minimize the confounding effects of the counter-ion on your experimental results.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action |
| Reduced or no apparent ciraparantag activity in a cell-based assay. | TFA-induced cytotoxicity: Residual TFA in the ciraparantag preparation may be reducing cell viability, masking the true effect of ciraparantag. | 1. Perform a dose-response experiment with TFA alone on your cell line to determine its cytotoxic threshold.2. Consider exchanging the TFA counter-ion in your ciraparantag preparation for a more biocompatible one, such as HCl or acetate.3. Include a positive control for cell viability in your assay. |
| High variability in results between experimental replicates. | Inconsistent TFA concentrations: The amount of residual TFA can vary between different batches or even vials of ciraparantag. | 1. Quantify the TFA content in your ciraparantag stock.2. If possible, use a single, well-characterized batch of ciraparantag for a complete set of experiments.3. Ensure thorough mixing of stock solutions before use. |
| Unexpected increase in cell proliferation with ciraparantag treatment. | TFA as a growth promoter: In some cell lines, TFA has been shown to stimulate cell growth, which could be misinterpreted as a direct effect of ciraparantag. | 1. Test the effect of TFA alone on your cell line's proliferation.2. Compare the activity of TFA-salt ciraparantag with a preparation containing a different counter-ion. |
| Difficulty reproducing in vivo efficacy in an in vitro setting. | Assay methodology: As mentioned in the FAQs, standard plasma-based coagulation assays are not suitable for measuring ciraparantag activity in vitro due to reagent interference. | 1. If assessing anticoagulant reversal, consider using whole blood clotting time (WBCT) as the endpoint, as it is less susceptible to reagent interference.[5][10]2. For cell-based assays, focus on endpoints that are not directly influenced by the charge of ciraparantag or TFA. |
Experimental Protocols
Note: As direct cell-based assays for ciraparantag are not widely published, the following are example protocols that could be adapted. It is crucial to validate these assays for your specific cell line and experimental conditions.
Protocol 1: Assessment of TFA Cytotoxicity
Objective: To determine the concentration at which TFA affects the viability of the cell line used in the ciraparantag activity assay.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
TFA Preparation: Prepare a stock solution of TFA in cell culture medium. Perform serial dilutions to create a range of concentrations to be tested (e.g., 1 nM to 1 mM).
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Treatment: After allowing the cells to adhere overnight, replace the medium with the medium containing the different concentrations of TFA. Include a vehicle control (medium without TFA).
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Incubation: Incubate the cells for the same duration as your planned ciraparantag experiment (e.g., 24, 48, or 72 hours).
-
Viability Assay: Assess cell viability using a standard method such as MTT, MTS, or a live/dead staining assay.
-
Data Analysis: Plot cell viability against TFA concentration to determine the IC50 (the concentration at which 50% of cell viability is inhibited).
Protocol 2: Hypothetical Cell-Based Ciraparantag Activity Assay (Thrombin Generation Model)
Objective: To assess the ability of ciraparantag to reverse anticoagulant-induced suppression of thrombin generation in a cell-based system.
Methodology:
-
Cell Culture: Culture a relevant cell line (e.g., endothelial cells or a cell line engineered to express tissue factor) in appropriate multi-well plates.
-
Anticoagulant Treatment: Treat the cells with a known concentration of an anticoagulant that ciraparantag is designed to reverse (e.g., rivaroxaban).
-
Ciraparantag Treatment: Add varying concentrations of ciraparantag (ideally as a non-TFA salt) to the anticoagulant-treated cells. Include controls with no ciraparantag and no anticoagulant.
-
Initiation of Coagulation: Add a trigger for coagulation, such as calcium and a source of prothrombin.
-
Thrombin Measurement: Measure the generation of thrombin over time using a fluorogenic substrate for thrombin.
-
Data Analysis: Compare the thrombin generation curves between the different treatment groups. Effective reversal would be indicated by a restoration of the thrombin generation profile towards that of the untreated control.
Visualizations
Caption: Mechanism of action of ciraparantag in reversing anticoagulation.
Caption: Troubleshooting workflow for unexpected results in ciraparantag cell-based assays.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Ciraparantag, an anticoagulant reversal drug: mechanism of action, pharmacokinetics, and reversal of anticoagulants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 4. Educational resources - Medthority Connect [connect.medthority.com:443]
- 5. Ciraparantag reverses the anticoagulant activity of apixaban and rivaroxaban in healthy elderly subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. genscript.com [genscript.com]
- 8. mdpi.com [mdpi.com]
- 9. Counter-ion effect on antistaphylococcal activity and cytotoxicity of selected antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Ciraparantag TFA solubility and stability issues in buffers
Welcome to the technical support center for Ciraparantag Trifluoroacetate (TFA). This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility and stability of Ciraparantag TFA in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how should the solid material be stored?
Ciraparantag, also known as PER-977, is a synthetic, cationic molecule developed as a reversal agent for various anticoagulants.[1][2] It functions by binding directly to anticoagulants like unfractionated heparin, low-molecular-weight heparins, and direct oral anticoagulants (DOACs) through non-covalent, charge-charge interactions.[3][4] The trifluoroacetate (TFA) salt is a common form for research-grade peptides and small molecules due to its use in purification processes.[5][6][7]
For long-term storage, the solid, lyophilized this compound should be kept at -20°C, where it is stable for at least four years.
| Storage Parameter | Recommendation |
| Form | Solid, Lyophilized Powder |
| Temperature | -20°C |
| Long-Term Stability | ≥ 4 years |
Q2: What is the recommended solvent for creating a stock solution of this compound?
Based on available data, high-purity water (e.g., distilled, deionized, or WFI) is the recommended solvent for preparing stock solutions of this compound. A solubility of approximately 10 mg/mL has been reported in water. Another supplier notes a solubility of up to 31 mg/mL for what is presumed to be the free base, suggesting that achieving higher concentrations may be possible, potentially with sonication to aid dissolution.
| Solvent | Reported Solubility | Notes |
| Water | ~10 mg/mL | Recommended for initial stock solution preparation. |
| Methanol | ~10 mg/mL |
Q3: How stable are aqueous solutions of this compound?
Aqueous solutions of this compound have limited stability. It is recommended not to store aqueous solutions for more than one day . For optimal results, solutions should be prepared fresh before each experiment. If a solution must be stored for a short period, it should be kept at 2-8°C and used within 24 hours.
Q4: Why is the TFA counterion a concern for my experiments?
The trifluoroacetate (TFA) counterion can influence experimental outcomes in several ways:[5][6][7][8]
-
pH Alteration: Residual TFA is acidic and can lower the pH of unbuffered solutions, potentially affecting your assay conditions.
-
Biological Activity: TFA has been shown to inhibit or, in some cases, promote cell growth in cellular assays, which can lead to artifacts.[6]
-
Structural Changes: For peptides, TFA can affect their secondary structure.[5]
-
Assay Interference: The strong absorbance of TFA can interfere with certain spectroscopic analyses.[8]
For sensitive applications, especially in cell-based assays or in vivo studies, exchanging the TFA counterion for a more biocompatible one, such as chloride or acetate, is recommended.[9]
Troubleshooting Guide
Issue 1: this compound fails to dissolve completely in my buffer.
This is a common issue that can arise from several factors. Follow this troubleshooting workflow to identify and resolve the problem.
Caption: Workflow for troubleshooting this compound dissolution problems.
-
Explanation:
-
Concentration: Attempting to dissolve this compound at concentrations significantly higher than its known solubility limit in water (~10 mg/mL) is a common cause of failure.
-
Buffer Choice: Ciraparantag is a cationic molecule. In buffers containing multivalent anions, such as phosphate-buffered saline (PBS), high concentrations of the drug and buffer can lead to salt precipitation.
-
Best Practice: The most reliable method is to first prepare a concentrated stock solution in high-purity water and then dilute it into your final experimental buffer. This minimizes the time the drug spends at high concentrations in a complex buffer environment.
-
Alternative Buffers: If precipitation occurs even after dilution from a water stock, consider switching to a buffer with monovalent ions, such as TRIS-HCl.
-
Issue 2: I'm observing unexpected or inconsistent results in my cell-based assay.
This could be due to interference from the TFA counterion.
Caption: Decision process for addressing inconsistent cell assay results.
-
Explanation:
-
TFA Interference: Even at low concentrations, TFA can have direct biological effects, leading to inconsistent results or artifacts.[6][8]
-
Vehicle Control: To test for TFA interference, run a control experiment where you add the TFA salt of a non-active, structurally similar molecule, or simply a TFA solution at the same molar concentration as your this compound, to your cells.
-
Counterion Exchange: If TFA is confirmed to be the issue, the most robust solution is to perform a counterion exchange. This procedure replaces the TFA with a more biocompatible ion like chloride.
-
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL this compound Stock Solution in Water
-
Preparation: Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Weigh the desired amount of this compound in a sterile microfuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity water (e.g., for 10 mg of powder, add 1 mL of water to achieve a 10 mg/mL concentration).
-
Dissolution: Gently vortex or sonicate the solution until the powder is fully dissolved. Visually inspect the solution against a dark background to ensure no particulates are present.
-
Use: Use the solution immediately. Do not store for more than 24 hours at 2-8°C.
Protocol 2: General Procedure for Counterion Exchange (TFA to HCl)
This protocol is adapted from standard procedures for peptides and should be optimized for Ciraparantag.[5][7]
-
Initial Dissolution: Dissolve the this compound in high-purity water at a concentration of approximately 1 mg/mL. A phosphate buffer (50mM phosphate, 100mM NaCl) can also be used.[7]
-
Acidification: Add a stock solution of 100 mM HCl to the dissolved peptide solution to achieve a final HCl concentration between 2 mM and 10 mM.
-
Incubation: Let the solution stand at room temperature for at least one minute.
-
Lyophilization: Freeze the solution (e.g., in a dry ice/acetone bath or liquid nitrogen) and lyophilize overnight until all liquid is removed.
-
Repeat: To ensure complete exchange, re-dissolve the lyophilized powder in the same HCl solution (Step 2) and repeat the lyophilization process (Step 4) at least two more times.
-
Final Product: After the final lyophilization, the powder is the hydrochloride salt of Ciraparantag. It can be dissolved in the desired buffer for your experiment.
Mechanism of Action and Potential Buffer Interaction
Ciraparantag's mechanism of action is based on its cationic nature, allowing it to bind to anionic anticoagulant drugs. This same property can lead to interactions with buffer components.
Caption: Ciraparantag's binding mechanism and potential buffer interactions.
-
Note on Buffer Choice: Buffers containing multivalent anions like phosphate and citrate have a higher theoretical potential to form salts with the cationic Ciraparantag, which could lead to precipitation, especially at higher concentrations. Buffers like TRIS, which are themselves cationic at physiological pH, may present a lower risk of such interactions. When troubleshooting solubility issues, consider the ionic nature of your buffer system.
References
- 1. Ciraparantag Does Not Remove Anticoagulant Activities In Vitro, but DOAC-Stop™ May Mitigate Ciraparantag-Associated Interferences in Coagulation Testing [mdpi.com]
- 2. Ciraparantag - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. US20140319720A1 - Pharmaceutical compositions comprising rivaroxaban - Google Patents [patents.google.com]
- 5. lifetein.com [lifetein.com]
- 6. genscript.com [genscript.com]
- 7. lifetein.com [lifetein.com]
- 8. genscript.com [genscript.com]
- 9. biocat.com [biocat.com]
Technical Support Center: Navigating Experiments with Ciraparantag TFA
Welcome to the technical support center for Ciraparantag TFA. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming the experimental challenges associated with the cationic properties of this anticoagulant reversal agent. Here you will find troubleshooting guides and frequently asked questions to ensure the accuracy and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound to be aware of during experimental design?
A1: Ciraparantag is a small, synthetic, water-soluble, cationic molecule.[1][2][3] Its cationic nature is fundamental to its mechanism of action, which involves binding to anionic anticoagulants like heparin and direct oral anticoagulants (DOACs) through non-covalent, charge-charge interactions.[1][2][4] However, this positive charge can also lead to non-specific binding with anionic components in experimental reagents and consumables.
Q2: How should I prepare and handle this compound solutions to avoid precipitation?
A2: Ciraparantag is water-soluble.[1][2] While specific formulation details are proprietary, general best practices for cationic compounds can be applied. To avoid potential precipitation when diluting stock solutions, it is recommended to pre-warm both the stock solution and the diluent (e.g., buffer, cell culture medium) to 37°C before mixing.[5] If precipitation does occur, gentle sonication may help to redissolve the compound.[5]
Q3: Does this compound exhibit any procoagulant activity on its own?
A3: No, in vitro and in vivo studies have shown no evidence of procoagulant activity following the administration of Ciraparantag.[6]
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Results in Coagulation Assays
You may observe that this compound does not appear to reverse anticoagulation as expected in standard plasma-based assays, or you may see a slight prolongation of clotting times at high concentrations of Ciraparantag alone.
Cause:
The cationic nature of Ciraparantag can cause it to interact with anionic components commonly found in coagulation assay reagents and blood collection tubes (e.g., citrate).[4] This preferential binding can reduce the effective concentration of Ciraparantag available to neutralize the target anticoagulant.[4] Furthermore, certain assay activators, such as kaolin and celite, can adsorb Ciraparantag, further confounding results.[6] At high concentrations, Ciraparantag itself can mildly prolong the Activated Partial Thromboplastin Time (APTT).[4][7]
Solutions:
-
Assay Selection: Standard plasma-based assays like APTT and anti-Factor Xa (anti-FXa) are not recommended for evaluating the anticoagulant reversal effects of Ciraparantag.[6] The Whole Blood Clotting Time (WBCT) assay has been demonstrated to be a more reliable method for this purpose.[6]
-
Use of Adsorbents: Incorporating an activated charcoal-based adsorbent, such as DOAC-Stop™, can effectively remove interferences from both DOACs and Ciraparantag in plasma samples prior to coagulation testing.[4][6]
Experimental Protocol: Mitigating Assay Interference with DOAC-Stop™
-
Sample Preparation: Collect blood samples in appropriate anticoagulant tubes (e.g., sodium citrate).
-
Plasma Separation: Centrifuge the blood sample to obtain platelet-poor plasma.
-
DOAC-Stop™ Treatment:
-
Add the specified amount of DOAC-Stop™ reagent to the plasma sample.
-
Vortex the sample for the recommended time to ensure thorough mixing.
-
Centrifuge the sample at 2000 x g for 5 minutes to pellet the activated charcoal.[4]
-
-
Assay: Carefully collect the supernatant (clarified plasma) and perform the desired coagulation assay.
Issue 2: Non-Specific Binding in Cellular or Protein-Based Assays
You may be experiencing high background signals, reduced signal-to-noise ratios, or unexpected cellular responses in assays that are not directly related to coagulation.
Cause:
The cationic charge of Ciraparantag can lead to non-specific binding to negatively charged surfaces, such as cell membranes, plasticware, and proteins in your assay system.
Solutions:
-
Blocking Agents: The inclusion of blocking agents like bovine serum albumin (BSA) or the use of commercially available blocking buffers can help to saturate non-specific binding sites on surfaces and proteins.
-
Detergents: Adding a low concentration of a non-ionic detergent (e.g., Tween-20, Triton X-100) to your assay buffers can help to reduce non-specific hydrophobic and ionic interactions.
-
Surface Coating: For plate-based assays, using plates with a low-binding surface or pre-coating standard plates with a blocking agent can minimize the non-specific binding of Ciraparantag.
-
Ionic Strength Adjustment: Increasing the ionic strength of your buffers (e.g., by increasing the salt concentration) can sometimes help to disrupt weak, non-specific ionic interactions.
Data Summary
The following table summarizes the observed effects of Ciraparantag on common coagulation assays.
| Assay | Observed Effect of Ciraparantag | Recommended Action |
| Activated Partial Thromboplastin Time (APTT) | Mild prolongation at high concentrations (>1000 ng/mL).[4][7] Not a reliable measure for reversal activity due to reagent interference.[6] | Use Whole Blood Clotting Time (WBCT) or treat plasma with DOAC-Stop™ before assaying.[4][6] |
| Prothrombin Time (PT) | Minimal impact at clinically relevant concentrations.[4] Not a reliable measure for reversal activity. | Use Whole Blood Clotting Time (WBCT).[6] |
| Anti-Factor Xa (anti-FXa) Assay | Not a reliable measure for reversal activity due to reagent interference.[6] | Use Whole Blood Clotting Time (WBCT).[6] |
| Whole Blood Clotting Time (WBCT) | Successfully used to demonstrate the reversal of anticoagulant effects by Ciraparantag.[6] | Recommended assay for assessing Ciraparantag's reversal activity.[6] |
This technical support guide is intended to provide a starting point for troubleshooting common experimental issues related to the cationic properties of this compound. For further assistance, please consult the relevant product literature or contact your supplier's technical support team.
References
Best practices for storing and handling Ciraparantag TFA
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling Ciraparantag TFA. The following troubleshooting guides and FAQs address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for storing lyophilized this compound powder?
For long-term stability, lyophilized this compound should be stored at -20°C or, preferably, -80°C in a tightly sealed container with a desiccant to prevent moisture absorption.[1][2][3] When stored under these conditions, the powder can be stable for several years.[1][4] Protect the lyophilized powder from bright light.[5][6][7]
Q2: How should I handle the lyophilized powder before reconstitution?
Before opening the vial, it is crucial to allow the container to equilibrate to room temperature in a desiccator.[1][4][5] This prevents condensation from forming on the peptide, as it tends to be hygroscopic, which can reduce its stability.[1][4] When weighing the powder, do so quickly in a clean environment and promptly reseal the container.[1] To ensure the entire sample is at the bottom of the vial before opening, briefly centrifuge the vial.[1][8] Always wear gloves to avoid contamination.[5][7]
Q3: What is the best solvent for reconstituting this compound?
There is no universal solvent for all peptides, and a small-scale solubility test is always recommended before dissolving the entire sample.[5][9] For Ciraparantag, which is described as a water-soluble molecule, sterile distilled water is a good starting point. One study mentions preparing a 10 mg/mL stock solution of Ciraparantag by dissolving it in distilled water. If solubility in water is limited, adding a small amount of dilute acetic acid (e.g., 10%) can aid in dissolution for basic peptides.[1][10] For highly hydrophobic peptides, organic solvents like DMSO followed by careful dilution in an aqueous buffer may be necessary, though this is less likely to be required for the water-soluble Ciraparantag.[1][6]
Q4: How should I store this compound solutions?
The shelf-life of peptides in solution is limited.[3] For optimal stability, it is recommended to prepare single-use aliquots of your stock solution and store them frozen at -20°C or colder.[2][5] Avoid repeated freeze-thaw cycles, as this can lead to degradation.[5][7] Generally, peptide solutions are more stable at a slightly acidic pH (pH 5-6).
Q5: Are there any compatibility issues I should be aware of when working with this compound?
The trifluoroacetate (TFA) counterion may affect certain biological assays.[11] If your experiment is sensitive to TFA, you may need to consider exchanging the salt form to acetate or hydrochloride, which typically involves additional chromatographic steps.[12] Also, be mindful that peptides can be adsorbed by plastic surfaces, which can be significant in very dilute solutions.[7]
Troubleshooting Guides
Issue 1: The this compound powder is difficult to dissolve.
-
Initial Steps: Ensure you have allowed the vial to warm to room temperature and have centrifuged it to pellet the powder. Start with sterile distilled water as the solvent.
-
Sonication: Gentle sonication in a water bath can help break up aggregates and improve solubility.[5][13] Avoid excessive heating.[5]
-
pH Adjustment: As Ciraparantag is a cationic (basic) peptide, adding a small amount of a dilute acidic solution, such as 10% acetic acid, can improve solubility.[1][10]
-
Organic Solvents (Use with Caution): If the peptide is still insoluble, which is less expected for Ciraparantag, you can try dissolving it in a minimal amount of an organic solvent like DMSO and then slowly adding it to your aqueous buffer with vortexing.[6] Be aware that DMSO may not be suitable for all experimental systems.[6]
Issue 2: The this compound solution appears cloudy or shows precipitation after reconstitution or freezing.
-
Check Concentration: The concentration of the peptide may be too high for the chosen solvent. Try diluting a small aliquot to see if the precipitate redissolves.
-
pH of the Solution: The pH of the solution can significantly impact peptide solubility. Proteins are generally least soluble at their isoelectric point (pI).[14] Adjusting the pH away from the pI can improve solubility.
-
Buffer Choice: Avoid dissolving peptides directly in buffers with high salt concentrations, like PBS, as salts can sometimes hinder solubility.[9][15] It is often better to dissolve the peptide in water or a dilute acid first and then dilute it into the desired buffer.
-
Freeze-Thaw Cycles: Precipitation can occur due to repeated freezing and thawing. Ensure you are using single-use aliquots.[5]
-
Centrifugation: Before use in an experiment, it is good practice to centrifuge the solution and use the supernatant to remove any minor aggregates that may have formed.[10]
Data Presentation
Table 1: Summary of Storage and Handling Recommendations for this compound
| Condition | Lyophilized Powder | Reconstituted Solution |
| Storage Temperature | -20°C (short-term) or -80°C (long-term)[1][6][16] | -20°C or -80°C[2] |
| Storage Duration | Several years under proper conditions[1][5] | Limited; use as soon as possible. For storage, freeze aliquots.[3] |
| Light Exposure | Store protected from light[5][6][7] | Store protected from light[5] |
| Moisture | Store in a desiccated environment; highly hygroscopic[1][2][4] | N/A |
| Handling | Allow to warm to room temperature before opening; wear gloves[1][4][5][7] | Avoid repeated freeze-thaw cycles; use sterile techniques[5] |
Experimental Protocols
Protocol: Reconstitution of Lyophilized this compound to a Stock Solution
-
Equilibration: Remove the vial of lyophilized this compound from the freezer and place it in a desiccator at room temperature. Allow it to equilibrate for at least 30 minutes.[1][5]
-
Centrifugation: Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.[1][8]
-
Solvent Preparation: Prepare your chosen sterile solvent. For a 10 mg/mL stock solution, sterile distilled water is a recommended starting point.
-
Reconstitution: Under sterile conditions, add the calculated volume of solvent to the vial to achieve the desired concentration. For example, to make a 10 mg/mL stock from 1 mg of powder, add 100 µL of solvent.
-
Dissolution: Gently vortex or swirl the vial to dissolve the powder. If needed, sonicate the vial in a water bath for a few minutes to aid dissolution.[5] Visually inspect to ensure the solution is clear and free of particulates.[9][15]
-
Aliquoting and Storage: Once fully dissolved, divide the stock solution into single-use, light-protected aliquots. Store the aliquots at -20°C or -80°C until use.[5]
Visualizations
References
- 1. How to dissolve peptides; Peptide Handling Guide; Tips on Storage of Synthetic Peptides - LifeTein® [lifetein.com.cn]
- 2. jpt.com [jpt.com]
- 3. genscript.com [genscript.com]
- 4. bachem.com [bachem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. biocat.com [biocat.com]
- 7. peptide.com [peptide.com]
- 8. Reconstitution & Storage Instructions | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
- 9. Peptide Solubility and Storage Tips | Product Guides | Biosynth [biosynth.com]
- 10. jpt.com [jpt.com]
- 11. lifetein.com [lifetein.com]
- 12. lifetein.com [lifetein.com]
- 13. americanpeptidesociety.org [americanpeptidesociety.org]
- 14. Protein precipitation: A comprehensive guide | Abcam [abcam.com]
- 15. biosynth.com [biosynth.com]
- 16. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]
Validation & Comparative
Comparative Efficacy of Ciraparantag TFA and Protamine Sulfate: A Guide for Researchers
In the critical landscape of anticoagulant reversal, two agents, the established protamine sulfate and the novel Ciraparantag TFA, present distinct profiles in their mechanism, breadth of action, and clinical application. This guide provides a detailed comparison of their efficacy, supported by available experimental data, to inform researchers, scientists, and drug development professionals.
Executive Summary
Protamine sulfate, a long-standing agent, effectively reverses the anticoagulant effects of unfractionated heparin (UFH) and, to a lesser extent, low-molecular-weight heparin (LMWH). Its mechanism is based on a straightforward acid-base neutralization. In contrast, this compound is a novel, broad-spectrum reversal agent designed to bind to a wider range of anticoagulants, including Direct Oral Anticoagulants (DOACs) and heparins, through non-covalent interactions. While direct head-to-head clinical trials in humans are not yet available, preclinical data and individual clinical trials provide a basis for a comparative assessment.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative parameters for this compound and protamine sulfate based on available data.
Table 1: General Characteristics and Mechanism of Action
| Feature | This compound | Protamine Sulfate |
| Drug Class | Synthetic small molecule, broad-spectrum anticoagulant reversal agent | Polycationic peptide |
| Mechanism of Action | Binds non-covalently to various anticoagulants (heparins, DOACs) via charge-charge interactions and hydrogen bonds, neutralizing their activity.[1][2] | Forms a stable, inactive ionic complex with acidic heparin (acid-base neutralization).[3] |
| Molecular Weight | ~512 Da[1] | Low molecular weight protein |
| Source | Synthetic[1] | Originally from salmon sperm, now also recombinant.[3] |
Table 2: Efficacy and Clinical Use
| Parameter | This compound | Protamine Sulfate |
| Approved Indications | Investigational | Reversal of unfractionated heparin (UFH) and low-molecular-weight heparin (LMWH) anticoagulation.[4] |
| Reversible Anticoagulants | UFH, LMWH, Factor Xa inhibitors (e.g., apixaban, rivaroxaban, edoxaban), Direct Thrombin Inhibitors (e.g., dabigatran).[1] | Unfractionated heparin (complete reversal), Low-molecular-weight heparin (partial reversal, ~60% of anti-Xa activity).[5] |
| Onset of Action | Rapid, within minutes of intravenous administration.[6] | Rapid, typically within 5 minutes of intravenous injection.[4] |
| Dosage (Heparin Reversal) | Dose-ranging studies ongoing; doses of 100-300mg studied for LMWH reversal.[5] | Typically 1 mg per 100 units of heparin; dose adjusted based on time since last heparin administration.[7][8] |
| Efficacy Measure | Whole Blood Clotting Time (WBCT).[2][9] | Activated Clotting Time (ACT), Activated Partial Thromboplastin Time (aPTT).[4][10] |
Table 3: Pharmacokinetics and Safety Profile
| Parameter | This compound | Protamine Sulfate |
| Administration | Intravenous infusion.[2] | Slow intravenous injection.[4] |
| Half-life | 12 to 19 minutes.[6] | Approximately 7 minutes.[8] |
| Metabolism | Hydrolyzed by serum peptidases.[6] | Complex with heparin is broken down by the reticuloendothelial system. |
| Adverse Effects | Generally well-tolerated in clinical trials; most common side effect is transient flushing or a sensation of warmth.[2] | Hypotension, bradycardia, allergic reactions (including anaphylaxis), pulmonary hypertension.[4] Can have a paradoxical anticoagulant effect at high doses.[11][12] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of key experimental protocols for both agents.
This compound: Phase 2 Clinical Trial for Apixaban Reversal (NCT03288454)
-
Study Design: A randomized, single-blind, placebo-controlled study in healthy volunteers.[9]
-
Participants: Healthy adults aged 50 to 75 years.[9]
-
Anticoagulation Protocol: Subjects received 10 mg of apixaban orally every 12 hours for 3.5 days to achieve a steady-state of anticoagulation.[9]
-
Intervention: On day 4, approximately 3 hours after the last apixaban dose, subjects with a WBCT of ≥20% above baseline were randomized to receive a single intravenous dose of either Ciraparantag (in escalating dose cohorts of 30, 60, or 120 mg) or a placebo.[9][13]
-
Primary Efficacy Endpoint: The primary measure of efficacy was the change in manual Whole Blood Clotting Time (WBCT). Complete and sustained reversal was defined as a WBCT ≤ 115% of the baseline value at all time points between 1 and 5 hours after administration of the study drug.[9]
-
Safety Monitoring: Monitoring for adverse events, including vital signs and laboratory parameters.
Protamine Sulfate: Heparin Reversal in Cardiac Surgery
-
Objective: To neutralize the anticoagulant effect of heparin following cardiopulmonary bypass (CPB).
-
Anticoagulation Monitoring: Activated Clotting Time (ACT) is the standard method for monitoring heparin anticoagulation during surgery.[10]
-
Dosing Strategies:
-
Fixed-Dose Ratio: A common approach is a 1:1 ratio, administering 1 mg of protamine for every 100 units of the initial heparin dose.[3]
-
ACT-Guided Dosing: The protamine dose is titrated based on the ACT value after CPB to achieve a target ACT within 10% of the baseline.[4][14] This method aims to avoid protamine overdose.[4]
-
-
Administration: Protamine sulfate is administered via slow intravenous infusion over 5-10 minutes to minimize the risk of hypotension and other adverse reactions.[4]
-
Post-Administration Monitoring: ACT is measured 5-10 minutes after protamine administration to confirm adequate heparin reversal. Further doses may be given if the ACT remains elevated.[4]
Visualizing Mechanisms and Workflows
Diagrams created using Graphviz (DOT language) illustrate key pathways and experimental processes.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Ciraparantag reverses the anticoagulant activity of apixaban and rivaroxaban in healthy elderly subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protamine and Heparin Interactions: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. Ciraparantag safely and completely reverses the anticoagulant effects of low molecular weight heparin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ciraparantag, an anticoagulant reversal drug: mechanism of action, pharmacokinetics, and reversal of anticoagulants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. reference.medscape.com [reference.medscape.com]
- 8. Protamine Calculator for Heparin and Low Molecular Heparin Reversal - ClinCalc.com [clincalc.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. Method to Calculate the Protamine Dose Necessary for Reversal of Heparin as a Function of Activated Clotting Time in Patients Undergoing Cardiac Surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anticoagulant effects of protamine sulfate in a canine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Impact of different dosage of protamine on heparin reversal during off-pump coronary artery bypass: a clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ciraparantag reverses the anticoagulant activity of apixaban and rivaroxaban in healthy elderly subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pafmj.org [pafmj.org]
Comparative Efficacy of Ciraparantag TFA in Reversing Factor Xa Inhibitors: A Data-Driven Guide
Introduction
The advent of direct oral anticoagulants (DOACs), particularly Factor Xa (FXa) inhibitors like apixaban, rivaroxaban, and edoxaban, has revolutionized the management of thromboembolic disorders.[1] However, their use is associated with an increased risk of bleeding, necessitating the development of effective reversal agents.[1] Ciraparantag (formerly known as PER977 or aripazine) is a novel, synthetic, small molecule designed as a potential universal anticoagulant reversal agent.[2][3] This guide provides a comparative analysis of Ciraparantag Trifluoroacetate's (TFA) efficacy in reversing various FXa inhibitors, supported by experimental data from clinical trials.
Ciraparantag is a small, water-soluble, cationic molecule that directly binds to and inactivates several anticoagulants, including FXa inhibitors.[2][4] Its mechanism of action involves non-covalent hydrogen bonding and charge-charge interactions, which block the anticoagulant from binding to its target, Factor Xa, thereby restoring normal hemostasis.[2][5] Notably, Ciraparantag does not bind to coagulation factors or other plasma proteins, and preclinical and clinical studies have shown no evidence of prothrombotic activity.[1][6]
Mechanism of Action: Reversal of Factor Xa Inhibition
Factor Xa is a critical enzyme in the coagulation cascade, responsible for converting prothrombin (Factor II) to thrombin (Factor IIa), which in turn leads to fibrin clot formation. Oral FXa inhibitors directly bind to the active site of Factor Xa, blocking this conversion and thus exerting their anticoagulant effect. Ciraparantag reverses this by binding directly to the FXa inhibitor molecule, making it unavailable to inhibit Factor Xa.[5][7]
Comparative Reversal Data
Clinical studies have evaluated Ciraparantag's ability to reverse the anticoagulant effects of apixaban, rivaroxaban, and edoxaban in healthy volunteers. The primary endpoint for these studies was the whole blood clotting time (WBCT), as standard plasma-based coagulation assays are unreliable for measuring Ciraparantag's effect due to its chemical properties.[8]
Reversal of Apixaban
In a randomized, placebo-controlled Phase 2 trial, healthy subjects (aged 50-75) received apixaban 10 mg twice daily for 3.5 days to reach steady-state anticoagulation.[8][9] A single intravenous dose of Ciraparantag or placebo was then administered.[8] Complete and sustained reversal was defined as a WBCT ≤10% above baseline within 1 hour and sustained for at least 5 hours.[8][9]
| Ciraparantag Dose | Placebo | 30 mg | 60 mg | 120 mg |
| Subjects with Complete & Sustained Reversal (%) | 17% | 67% | 100% | 100% |
| Data from a Phase 2 trial in healthy elderly subjects on steady-state apixaban.[8][9] |
Reversal of Rivaroxaban
Using a similar study design, healthy subjects received rivaroxaban 20 mg once daily for 3 days.[8][9] Complete and sustained reversal was defined as a WBCT ≤10% above baseline within 1 hour and sustained for at least 6 hours.[8][9]
| Ciraparantag Dose | Placebo | 30 mg | 60 mg | 120 mg | 180 mg |
| Subjects with Complete & Sustained Reversal (%) | 13% | 58% | 75% | 67% | 100% |
| Data from a Phase 2 trial in healthy elderly subjects on steady-state rivaroxaban.[8][9] |
Reversal of Edoxaban
In a Phase 1/2 study, healthy male subjects received a single 60 mg oral dose of edoxaban. Three hours later, they received a single intravenous dose of Ciraparantag or placebo.[4][6] Full reversal was achieved when WBCT returned to within 10% of the pre-anticoagulant baseline.
| Ciraparantag Dose | Time to Full Reversal | Duration of Reversal |
| 100 mg - 300 mg | Within 10 minutes | Sustained for 24 hours |
| Placebo | 12 - 15 hours | N/A |
| Data from a Phase 1/2 trial in healthy subjects after a single edoxaban dose.[4][6][10] |
Experimental Protocols
Clinical Trial Workflow
The clinical trials assessing Ciraparantag's reversal of FXa inhibitors followed a standardized workflow to ensure safety and efficacy assessment.
Key Methodologies
Whole Blood Clotting Time (WBCT) Assay: The WBCT was the primary pharmacodynamic measure used to assess reversal.[8] This assay was chosen because Ciraparantag, being a cationic molecule, interferes with the anionic reagents (e.g., citrate, kaolin) used in standard plasma-based coagulation tests like aPTT and anti-FXa assays, making them unsuitable for monitoring its effect.
-
Procedure: The WBCT is a modernized version of the Lee-White clotting time.[11]
-
Freshly drawn venous whole blood is collected without anticoagulants.
-
A specific volume of blood is immediately transferred into glass test tubes.
-
The tubes are maintained at a physiologic temperature (37°C).
-
The time taken for the blood to form a solid clot is measured by blinded technicians.[11]
-
"Complete reversal" is typically defined as the WBCT returning to ≤10% above the individual's baseline measurement before anticoagulant administration.[8][12]
-
Anti-Factor Xa Chromogenic Assay: While not used as a primary endpoint for Ciraparantag efficacy, the anti-FXa assay is the standard method for measuring the activity of FXa inhibitors.
-
Principle: This is a functional laboratory test that quantifies the level of FXa inhibition in a plasma sample.[13][14]
-
Patient plasma containing an FXa inhibitor is mixed with a known excess amount of Factor Xa.
-
The inhibitor in the plasma binds to and inactivates a portion of the added Factor Xa.
-
A chromogenic substrate, which changes color when cleaved by Factor Xa, is then added.
-
The remaining, unbound Factor Xa cleaves the substrate, producing a color change that is measured by a spectrophotometer.
-
The intensity of the color is inversely proportional to the concentration of the FXa inhibitor in the sample.[13][15]
-
Conclusion
The available data from clinical trials demonstrates that Ciraparantag TFA provides a rapid, dose-dependent, and sustained reversal of the anticoagulant effects of multiple Factor Xa inhibitors, including apixaban, rivaroxaban, and edoxaban.[4][8][9] A single intravenous dose of 60-120 mg was sufficient to achieve 100% sustained reversal of apixaban, while a 180 mg dose was required for rivaroxaban under steady-state conditions.[9] For edoxaban, doses of 100 mg and higher produced a complete reversal within 10 minutes that lasted for 24 hours.[6] The use of the Whole Blood Clotting Time assay has been crucial for accurately assessing its pharmacodynamic effect. These findings support Ciraparantag's potential as a broad-spectrum reversal agent for patients on Factor Xa inhibitor therapy who experience major bleeding or require urgent surgery.
References
- 1. Preclinical and Clinical Data for Factor Xa and “Universal” Reversal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Single-dose ciraparantag safely and completely reverses anticoagulant effects of edoxaban - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Single-dose ciraparantag safely and completely reverses anticoagulant effects of edoxaban - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. esmed.org [esmed.org]
- 8. Ciraparantag reverses the anticoagulant activity of apixaban and rivaroxaban in healthy elderly subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ciraparantag reverses the anticoagulant activity of apixaban and rivaroxaban in healthy elderly subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Portico [access.portico.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Design and Implementation of an Anti–Factor Xa Heparin Monitoring Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anti-Xa Assays [practical-haemostasis.com]
- 15. Anti-Xa Assay (Heparin Assay): Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
A Head-to-Head Comparison of Ciraparantag TFA with other Universal Anticoagulant Reversal Agents
For Researchers, Scientists, and Drug Development Professionals
The landscape of anticoagulant therapy has been transformed by the advent of direct oral anticoagulants (DOACs), offering significant advantages over traditional vitamin K antagonists. However, the risk of major bleeding remains a critical concern, necessitating the development of effective reversal agents. This guide provides an objective, data-driven comparison of Ciraparantag TFA against other universal and specific reversal agents, focusing on their performance, mechanisms of action, and safety profiles as evidenced by preclinical and clinical data.
Executive Summary
Ciraparantag (aripazine, PER977) is a novel, synthetic, small molecule designed as a universal reversal agent for a broad spectrum of anticoagulants, including Factor Xa (FXa) inhibitors, direct thrombin inhibitors (DTIs), and heparins.[1] It distinguishes itself from other agents like andexanet alfa and idarucizumab, which are specific to FXa inhibitors and dabigatran, respectively. Prothrombin complex concentrates (PCCs) are also used off-label for DOAC reversal but lack specificity and carry inherent risks.[2] This guide will delve into a head-to-head comparison of these agents, presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing key pathways and workflows.
Mechanisms of Action
The distinct mechanisms by which these reversal agents neutralize anticoagulants are fundamental to understanding their efficacy and potential off-target effects.
-
Ciraparantag: This small, water-soluble, cationic molecule directly binds to various anticoagulants, including unfractionated heparin (UFH), low-molecular-weight heparin (LMWH), fondaparinux, and DOACs, through non-covalent hydrogen bonding and charge-charge interactions.[3][4] This binding prevents the anticoagulant from interacting with its target coagulation factor (e.g., FXa or thrombin), thereby restoring normal hemostasis.[4]
-
Andexanet Alfa: A recombinant modified human FXa decoy, andexanet alfa is catalytically inactive.[3] It acts by binding to and sequestering FXa inhibitors with high affinity, making them unavailable to inhibit endogenous FXa.[5] It may also inhibit the tissue factor pathway inhibitor (TFPI), potentially contributing to its pro-hemostatic effect.[5]
-
Idarucizumab: This humanized monoclonal antibody fragment (Fab) specifically binds to the direct thrombin inhibitor dabigatran and its active metabolites with an affinity approximately 350-fold higher than that of dabigatran for thrombin.[6][7] This high-affinity binding rapidly neutralizes dabigatran's anticoagulant effect.[6]
-
Prothrombin Complex Concentrates (PCCs): PCCs are plasma-derived products containing varying amounts of vitamin K-dependent coagulation factors (II, VII, IX, and X).[8] They do not directly reverse the action of DOACs but rather overwhelm their anticoagulant effect by increasing the concentration of clotting factors, thereby enhancing thrombin generation.[2]
Data Presentation: A Comparative Analysis
The following tables summarize the key quantitative data from preclinical and clinical studies of Ciraparantag, Andexanet alfa, Idarucizumab, and PCCs.
Table 1: Efficacy in Reversal of Anticoagulation
| Reversal Agent | Anticoagulant(s) Reversed | Key Efficacy Endpoint | Study Population | Key Findings | Citation(s) |
| This compound | Edoxaban, Apixaban, Rivaroxaban, Enoxaparin | Whole Blood Clotting Time (WBCT) | Healthy Volunteers | Following a 60 mg dose of edoxaban, a single IV dose of 100-300 mg of ciraparantag resulted in full reversal of anticoagulation within 10 minutes, sustained for 24 hours. For apixaban, 60 mg of ciraparantag achieved sustained reversal. For rivaroxaban, 180 mg of ciraparantag was required for sustained reversal. | [9][10][11] |
| Andexanet Alfa | Apixaban, Rivaroxaban, Edoxaban, Enoxaparin | Anti-Factor Xa Activity | Patients with acute major bleeding | In patients on apixaban, median anti-FXa activity decreased by 93% from baseline. In patients on rivaroxaban, the median decrease was 94%. Good or excellent hemostatic efficacy was achieved in 80% of patients. | [7][12] |
| Idarucizumab | Dabigatran | Dilute Thrombin Time (dTT) and Ecarin Clotting Time (ECT) | Patients with serious bleeding or needing urgent procedures | The median maximum percentage reversal of dabigatran's anticoagulant effect was 100% within 4 hours, with normalization of dTT and ECT in 88-98% of patients. | [8][13] |
| Prothrombin Complex Concentrates (PCCs) | DOACs (off-label) | Hemostatic Efficacy (various criteria) | Patients with DOAC-associated bleeding | In a retrospective study, effective hemostasis was achieved in 62.5% of patients receiving 4F-PCC. However, evidence from randomized controlled trials is insufficient to establish superiority over other interventions. | [14][15] |
Table 2: Safety Profile
| Reversal Agent | Common Adverse Events | Thromboembolic Events | Procoagulant Signals | Citation(s) |
| This compound | Periorbital and facial warmth, flushing, dysgeusia (mild and transient) | Not reported in clinical trials to date | No consistent trends in D-dimer, prothrombin fragment 1.2, or TFPI levels. | [9] |
| Andexanet Alfa | Infusion-related reactions | Occurred in 10% of patients in the ANNEXA-4 study. | Transient increases in D-dimer and prothrombin fragments have been observed. | [12][16] |
| Idarucizumab | Headache, hypokalemia, delirium, constipation, pyrexia, pneumonia | Reported, but causality not always established. | No intrinsic procoagulant effect observed. | [3][6][17] |
| Prothrombin Complex Concentrates (PCCs) | Headache, nausea, vomiting | Increased risk, particularly in patients with a history of thromboembolic events. In one study, 16.5% of patients developed TEC. | Inherently procoagulant. | [18] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols cited in the literature.
Whole Blood Clotting Time (WBCT) Assay for Ciraparantag
The manual WBCT was a key pharmacodynamic endpoint in the clinical trials of Ciraparantag.
-
Objective: To assess the global clotting function of whole blood.
-
Methodology:
-
A non-anticoagulated glass tube is pre-warmed to 37°C.
-
Venous blood is drawn directly into the tube.
-
A timer is started immediately upon blood entering the tube.
-
The tube is tilted at regular intervals (e.g., every 30 seconds) to observe for clot formation.
-
The time taken for the blood to form a solid clot that does not flow upon inversion of the tube is recorded as the WBCT.
-
-
Application: In the Ciraparantag trials, WBCT was measured at baseline, after administration of the anticoagulant, and at various time points after the administration of Ciraparantag or placebo to assess the extent and duration of anticoagulation reversal.[19]
Anti-Factor Xa Chromogenic Assay for Andexanet Alfa
This assay is the standard method for quantifying the activity of FXa inhibitors and the reversal effect of andexanet alfa.
-
Objective: To measure the amount of active FXa inhibitor in plasma.
-
Principle: This is a two-stage assay.
-
Stage 1: Patient plasma containing the FXa inhibitor is incubated with a known excess amount of Factor Xa. The FXa inhibitor in the plasma neutralizes a portion of the added Factor Xa.
-
Stage 2: A chromogenic substrate specific for Factor Xa is added. The remaining, uninhibited Factor Xa cleaves the chromogenic substrate, releasing a colored compound (p-nitroaniline).
-
-
Measurement: The intensity of the color produced is measured spectrophotometrically at 405 nm and is inversely proportional to the concentration of the FXa inhibitor in the patient's plasma.[20][21]
-
Application: The ANNEXA-4 trial used this assay to determine the primary endpoint of the percent change in anti-FXa activity from baseline after andexanet alfa administration.[12]
Dilute Thrombin Time (dTT) Assay for Idarucizumab
The dTT is a sensitive measure of the anticoagulant activity of direct thrombin inhibitors like dabigatran.
-
Objective: To assess the degree of thrombin inhibition by dabigatran.
-
Methodology:
-
Patient plasma is diluted.
-
A low concentration of thrombin is added to the diluted plasma.
-
The time to clot formation is measured.
-
-
Interpretation: The dTT is prolonged in the presence of dabigatran. The degree of prolongation is proportional to the concentration of dabigatran.
-
Application: The RE-VERSE AD study used the dTT as a primary endpoint to measure the reversal of dabigatran's anticoagulant effect by idarucizumab.[8][13]
Thrombin Generation Assay (TGA)
TGA provides a more comprehensive assessment of the overall coagulation potential of a plasma sample.
-
Objective: To measure the dynamics of thrombin generation and decay over time.
-
Methodology:
-
Coagulation is initiated in platelet-poor or platelet-rich plasma by adding a trigger (e.g., tissue factor).
-
The generation of thrombin is continuously monitored using a fluorogenic or chromogenic substrate that is cleaved by thrombin.
-
The resulting signal is recorded over time, generating a "thrombogram."
-
-
Key Parameters:
-
Lag Time: Time to the start of thrombin generation.
-
Endogenous Thrombin Potential (ETP): The total amount of thrombin generated (area under the curve).
-
Peak Thrombin: The maximum concentration of thrombin reached.
-
Time to Peak: The time taken to reach the peak thrombin concentration.
-
-
Application: TGA can be used to evaluate the pro- and anticoagulant potential of various drugs and their reversal agents, providing a more "global" view of hemostasis than traditional clotting tests.[22][23]
Mandatory Visualizations
The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows.
References
- 1. Full Study Report of Andexanet Alfa for Bleeding Associated with Factor Xa Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. Idarucizumab: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 4. cardiacrhythmnews.com [cardiacrhythmnews.com]
- 5. Coagulation Factor Xa (Recombinant), Inactivated-Zhzo (Andexanet Alfa) Hemostatic Outcomes and Thrombotic Event Incidence at an Academic Medical Center - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drugs.com [drugs.com]
- 7. Final Study Report of Andexanet Alfa for Major Bleeding With Factor Xa Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Idarucizumab: A Review as a Reversal Agent for Dabigatran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Single-dose ciraparantag safely and completely reverses anticoagulant effects of edoxaban - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Single-dose ciraparantag safely an ... | Article | H1 Connect [archive.connect.h1.co]
- 12. ahajournals.org [ahajournals.org]
- 13. Idarucizumab for Dabigatran Reversal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Retrospective Comparison of Andexanet Alfa and 4-Factor Prothrombin Complex for Reversal of Factor Xa-Inhibitor Related Bleeding - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Prothrombin complex concentrate for reversal of oral anticoagulants in patients with oral anticoagulation-related critical bleeding: a systematic review of randomised clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Andexanet Alfa - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. go.drugbank.com [go.drugbank.com]
- 18. Thromboembolic Complications After Receipt of Prothrombin Complex Concentrate - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Ciraparantag reverses the anticoagulant activity of apixaban and rivaroxaban in healthy elderly subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Anti-Xa Assays [practical-haemostasis.com]
- 21. Anti-Xa Assay (Heparin Assay): Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 22. Thrombin generation assays are superior to traditional tests in assessing anticoagulation reversal in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Thrombin generation assays to personalize treatment in bleeding and thrombotic diseases - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of Ciraparantag TFA in Complex Biological Samples: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Ciraparantag TFA with alternative anticoagulant reversal agents, focusing on specificity in complex biological samples. The information is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding the use of these agents in their studies.
Executive Summary
This compound is a broad-spectrum anticoagulant reversal agent designed to bind directly to a range of anticoagulants, including direct oral anticoagulants (DOACs) and heparins, through non-covalent interactions.[1][2] Its primary mechanism of action involves sequestering the anticoagulant, thereby preventing it from interacting with its target in the coagulation cascade. This guide presents available data on the binding specificity of this compound and compares it with two other commercially available reversal agents: Idarucizumab and Andexanet alfa. While quantitative binding affinity data for Ciraparantag remains limited in publicly available literature, this guide summarizes the existing qualitative evidence and provides detailed experimental protocols for assessing specificity.
Comparative Analysis of Anticoagulant Reversal Agents
The specificity of an anticoagulant reversal agent is paramount to ensure that it neutralizes the target anticoagulant without causing off-target effects, such as interfering with other physiological pathways or inducing a prothrombotic state.
| Feature | This compound | Idarucizumab | Andexanet alfa |
| Target Anticoagulants | Broad-spectrum: Unfractionated Heparin (UFH), Low Molecular Weight Heparin (LMWH), Edoxaban, Apixaban, Rivaroxaban, Dabigatran[3][4] | Specific: Dabigatran and its acylglucuronide metabolites[5][6][7] | Specific: Factor Xa inhibitors (Apixaban, Rivaroxaban)[8][9][10] |
| Mechanism of Action | Direct binding and sequestration of the anticoagulant via non-covalent, charge-charge interactions.[1][4] | High-affinity binding to dabigatran, forming an irreversible complex.[5] | Acts as a decoy Factor Xa, binding to and sequestering Factor Xa inhibitors.[8][10] |
| Binding Affinity (Kd) | Data not publicly available. | Very high affinity for dabigatran (350 times higher than dabigatran's affinity for thrombin).[5] | High affinity for Factor Xa inhibitors (0.53–1.53 nmol/L for apixaban, betrixaban, edoxaban, and rivaroxaban).[8] |
| Reported Off-Target Binding | Studies using Dynamic Light Scattering (DLS) have shown no significant binding to a panel of selected medications (including cardiovascular and antiepileptic drugs), coagulation factors (FIIa, FXa), or human plasma proteins.[1][11] | No known off-target interactions. Does not bind to thrombin or other coagulation factors.[12] | May modulate tissue factor-initiated thrombin generation by inhibiting Tissue Factor Pathway Inhibitor (TFPI).[9] |
Experimental Protocols for Specificity Assessment
Dynamic Light Scattering (DLS) for Binding Analysis
DLS is a non-invasive technique used to measure the size of molecules in solution. An increase in the hydrodynamic radius of a molecule upon the addition of a potential binding partner can indicate an interaction. This method has been used to qualitatively assess the binding of Ciraparantag to various anticoagulants.[11]
Objective: To determine if this compound physically associates with target anticoagulants and potential off-target molecules.
Materials:
-
This compound solution
-
Target anticoagulant solutions (e.g., Rivaroxaban, Apixaban, Dabigatran, Heparin)
-
Potential off-target molecule solutions (e.g., various plasma proteins, other drugs)
-
Purified, filtered buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
Dynamic Light Scattering instrument
-
Low-volume cuvettes
Protocol:
-
Sample Preparation:
-
Prepare stock solutions of this compound, target anticoagulants, and off-target molecules in the chosen buffer.
-
Filter all solutions through a 0.22 µm syringe filter to remove dust and aggregates.[13]
-
Determine the optimal concentration for each molecule to obtain a stable and appropriate scattering intensity (typically between 150-250 kilocounts per second).[13]
-
-
DLS Measurement:
-
Measure the baseline hydrodynamic radius of this compound alone.
-
Measure the baseline hydrodynamic radius of each target anticoagulant and off-target molecule alone.
-
Mix this compound with each target anticoagulant or off-target molecule at desired molar ratios.
-
Incubate the mixture for a sufficient time to allow for binding to occur.
-
Measure the hydrodynamic radius of the mixture.
-
-
Data Analysis:
-
An increase in the measured hydrodynamic radius of the mixture compared to the individual components suggests a binding interaction.
-
The absence of a significant change in the hydrodynamic radius suggests no interaction.
-
Isothermal Titration Calorimetry (ITC) for Quantitative Binding Affinity
ITC is a powerful technique to directly measure the heat changes that occur during a biomolecular interaction, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy and entropy).
Objective: To quantitatively determine the binding affinity of this compound to its target anticoagulants.
Materials:
-
Isothermal Titration Calorimeter
-
This compound solution in a syringe
-
Target anticoagulant solution in the sample cell
-
Matching buffer for both solutions
Protocol:
-
Sample Preparation:
-
Prepare concentrated solutions of this compound and the target anticoagulant in the same buffer to minimize heat of dilution effects.
-
Degas both solutions to prevent air bubbles from interfering with the measurement.
-
-
ITC Experiment:
-
Load the target anticoagulant solution into the sample cell and the this compound solution into the injection syringe.
-
Perform a series of small, sequential injections of the this compound solution into the sample cell while monitoring the heat released or absorbed.
-
Allow the system to reach equilibrium between each injection.
-
-
Data Analysis:
-
Integrate the heat flow data to obtain the heat change per injection.
-
Plot the heat change against the molar ratio of the two molecules.
-
Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (Kd), stoichiometry, and enthalpy of binding.
-
Visualizing Molecular Interactions and Experimental Workflows
Coagulation Cascade and Reversal Agent Intervention
The following diagram illustrates the points of intervention for this compound and its alternatives within the coagulation cascade.
Caption: Intervention points of anticoagulant reversal agents in the coagulation cascade.
Experimental Workflow for Specificity Assessment
The following diagram outlines a general workflow for assessing the specificity of an anticoagulant reversal agent like this compound.
Caption: Workflow for assessing the binding specificity of an anticoagulant reversal agent.
Conclusion
This compound presents a promising option as a broad-spectrum anticoagulant reversal agent. The available data from DLS studies suggest a favorable specificity profile, with binding to a range of anticoagulants and a lack of interaction with other tested molecules. However, for a comprehensive assessment, further quantitative binding studies are necessary to establish precise binding affinities (Kd values) for both on-target and potential off-target molecules. The experimental protocols provided in this guide offer a framework for conducting such specificity studies. Researchers should carefully consider the specific needs of their experimental models when selecting an anticoagulant reversal agent and are encouraged to perform their own validation studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Ciraparantag, an anticoagulant reversal drug: mechanism of action, pharmacokinetics, and reversal of anticoagulants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Single-dose ciraparantag safely and completely reverses anticoagulant effects of edoxaban - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thieme-connect.com [thieme-connect.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Praxbind (idarucizumab) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 7. Idarucizumab - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Andexanet alfa in the treatment of acute major bleeding related to apixaban and rivaroxaban: a profile of its use in the USA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Andexanet Alfa - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. Safety, pharmacokinetics and pharmacodynamics of idarucizumab, a specific dabigatran reversal agent in healthy Japanese volunteers: a randomized study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. research.cbc.osu.edu [research.cbc.osu.edu]
Unveiling the Specificity of Ciraparantag TFA: A Comparative Guide to its Cross-Reactivity with Plasma Proteins
For Immediate Release
This guide provides a comprehensive analysis of the cross-reactivity of Ciraparantag TFA with other plasma proteins, offering researchers, scientists, and drug development professionals objective data on its binding specificity. Ciraparantag, a novel anticoagulant reversal agent, is designed to bind directly to and reverse the effects of various anticoagulants, including Factor Xa inhibitors and heparins.[1][2] A critical aspect of its safety and efficacy profile is its minimal interaction with other endogenous plasma proteins.
Executive Summary
Experimental data, primarily from Dynamic Light Scattering (DLS) studies, demonstrates that this compound exhibits a high degree of specificity for its target anticoagulants with a notable lack of binding to other plasma proteins, including key coagulation factors.[2][3] This specificity is crucial to avoid unintended interference with the normal physiological processes of blood coagulation and other protein-mediated functions.
Data Presentation: this compound Binding Specificity
The following table summarizes the binding profile of this compound, comparing its intended interactions with anticoagulants to its cross-reactivity with other plasma proteins. While specific quantitative binding constants for off-target proteins are not extensively published, the available data consistently indicates a lack of significant interaction.
| Target Molecule/Protein | Binding Observed | Method | Supporting Evidence |
| Intended Targets | |||
| Unfractionated Heparin (UFH) | Yes | Dynamic Light Scattering (DLS), Affinity Chromatography | Strong ionic and non-covalent binding observed.[3] |
| Low-Molecular-Weight Heparin (LMWH) | Yes | Dynamic Light Scattering (DLS) | Non-covalent binding demonstrated.[3] |
| Rivaroxaban (Factor Xa inhibitor) | Yes | Dynamic Light Scattering (DLS) | Direct binding via hydrogen bonds and charge-charge interactions.[4] |
| Apixaban (Factor Xa inhibitor) | Yes | Dynamic Light Scattering (DLS) | Direct binding via hydrogen bonds and charge-charge interactions.[4] |
| Edoxaban (Factor Xa inhibitor) | Yes | Dynamic Light Scattering (DLS) | Direct binding via hydrogen bonds and charge-charge interactions.[4] |
| Dabigatran (Direct Thrombin inhibitor) | Yes | Dynamic Light Scattering (DLS) | Direct binding via hydrogen bonds and charge-charge interactions.[4] |
| Non-Targets (Plasma Proteins) | |||
| Factor Xa (FXa) | No | Dynamic Light Scattering (DLS) | Studies indicate no off-target binding to FXa.[3] |
| Factor IIa (Thrombin) | No | Dynamic Light Scattering (DLS) | Studies indicate no off-target binding to FIIa.[3] |
| Other Plasma Proteins | No | Dynamic Light Scattering (DLS) | Evaluations in human plasma indicated no off-target protein binding.[3] |
Experimental Protocols
The primary method utilized to assess the cross-reactivity of this compound with plasma proteins is Dynamic Light Scattering (DLS) .
Objective: To determine if this compound binds to various plasma proteins by detecting changes in the hydrodynamic radius of the proteins in the presence of the compound. An increase in size would suggest a binding event.
Materials:
-
This compound
-
Purified plasma proteins (e.g., Factor Xa, Factor IIa, Human Serum Albumin)
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
Dynamic Light Scattering (DLS) instrument
-
Low-volume cuvettes
Methodology:
-
Sample Preparation:
-
Prepare stock solutions of this compound and each plasma protein in the desired buffer (e.g., PBS, pH 7.4).
-
Filter all solutions through a low-protein-binding syringe filter (e.g., 0.22 µm) to remove dust and aggregates.
-
-
DLS Measurement - Protein Alone (Baseline):
-
Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).
-
Measure the hydrodynamic radius of each plasma protein solution individually to establish a baseline size.
-
-
DLS Measurement - this compound + Protein:
-
Prepare mixtures of each plasma protein with this compound at various molar ratios.
-
Incubate the mixtures for a sufficient time to allow for any potential binding to occur.
-
Measure the hydrodynamic radius of each mixture using the DLS instrument.
-
-
Data Analysis:
-
Compare the hydrodynamic radius of the proteins in the absence and presence of this compound.
-
A significant increase in the measured hydrodynamic radius upon the addition of this compound would indicate binding. The absence of a significant change suggests no interaction.
-
Visualizations
Mechanism of Action of Ciraparantag
Caption: Ciraparantag binds to anticoagulants, neutralizing their inhibitory effect on coagulation factors.
Experimental Workflow for Cross-Reactivity Assessment
Caption: Workflow for assessing Ciraparantag's cross-reactivity with plasma proteins using DLS.
References
Evaluating the Procoagulant Potential of Ciraparantag TFA In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of Ciraparantag TFA with other anticoagulant reversal agents. The focus is on the procoagulant potential and reversal efficacy, supported by experimental data and detailed methodologies.
Executive Summary
Ciraparantag (TFA salt) is a novel, broad-spectrum anticoagulant reversal agent designed to bind directly to a range of anticoagulants, including Direct Oral Anticoagulants (DOACs) and heparins, through non-covalent interactions.[1][2] In vitro studies are crucial for evaluating its efficacy and, importantly, its potential to induce a procoagulant state. This guide summarizes key in vitro findings, comparing Ciraparantag to other reversal agents like Andexanet alfa and Idarucizumab. A critical finding from multiple in vitro studies is that Ciraparantag does not exhibit procoagulant activity.[3][4][5][6] However, a key methodological consideration is that traditional plasma-based coagulation assays are often unsuitable for evaluating Ciraparantag's effects due to its mechanism of action.[2][3][7]
Comparative Data on Anticoagulant Reversal
The following tables summarize the in vitro performance of this compound and its alternatives in reversing the effects of various anticoagulants.
Table 1: In Vitro Reversal of Factor Xa Inhibitors (Apixaban and Rivaroxaban)
| Reversal Agent | Anticoagulant | Assay | Key Findings | Reference |
| This compound | Apixaban | Whole Blood Clotting Time (WBCT) | Dose-dependent reversal. 60 mg and 120 mg provided rapid and sustained reversal in all subjects. | [8] |
| Rivaroxaban | Whole Blood Clotting Time (WBCT) | Dose-dependent reversal. 180 mg provided rapid and sustained reversal for all subjects. | [8] | |
| Rivaroxaban, Apixaban | Chromogenic Anti-FXa | Complete, dose-dependent reversal of anti-FXa activity in human plasma. | [9] | |
| Andexanet Alfa | Apixaban | Thrombin Generation | Fully restored within 2 to 5 minutes in 100% of subjects versus 11% for placebo. | [9] |
| Rivaroxaban | Thrombin Generation | Fully restored in 96% of subjects versus 7% for placebo. | [9] | |
| Apixaban | Anti-FXa Activity | Reduced by 94% in subjects receiving an Andexanet bolus versus 21% in placebo. | [9] | |
| Rivaroxaban | Anti-FXa Activity | Reduced by 92% in subjects receiving an Andexanet bolus versus 18% in placebo. | [9] | |
| Apixaban, Edoxaban, Rivaroxaban | RVV-CT | Shortened clotting times but did not normalize them. | [10][11] |
Table 2: In Vitro Reversal of Other Anticoagulants
| Reversal Agent | Anticoagulant | Assay | Key Findings | Reference |
| This compound | Edoxaban | Whole Blood Clotting Time (WBCT) | 100 mg and 300 mg reduced WBCT to within 10% of baseline within 10 minutes. | [9] |
| Enoxaparin (LMWH) | Whole Blood Clotting Time (WBCT) | Complete reversal within 5 minutes with a 200 mg dose and within 20 minutes with a 100 mg dose. | [4][9] | |
| Idarucizumab | Dabigatran | Ecarin Clotting Time (ECA-CT) | Decreased ECA-CT from 706.2 ± 344.6 s to 70.6 ± 20.2 s. | [10][11] |
| Dabigatran | Plasma Concentration | Decreased from 323.9 ± 185.4 ng/mL to 5.9 ± 2.3 ng/mL. | [10][11] |
Evaluation of Procoagulant Potential
A primary safety concern with any reversal agent is the risk of inducing a prothrombotic or procoagulant state. In vitro assays are essential for assessing this risk.
Table 3: In Vitro Assessment of Procoagulant Potential
| Reversal Agent | Assay | Key Findings | Reference |
| This compound | D-dimer, Prothrombin Fragment 1.2, Tissue Factor Pathway Inhibitor (TFPI) | No evidence of procoagulant activity. Levels remained unchanged after administration. | [3][4][5] |
| Thromboelastography (TEG), PT, aPTT | No procoagulant effects observed in human ex vivo experiments. | [6] | |
| Andexanet Alfa | Thrombin Generation | Increased thrombin generation in the absence of DOACs, suggesting a potential procoagulant effect. | [12] |
| TFPI Inhibition | The procoagulant effect may be mediated through the inhibition of Tissue Factor Pathway Inhibitor (TFPI). | [12] |
Experimental Protocols
Detailed methodologies are critical for the replication and validation of experimental findings.
Whole Blood Clotting Time (WBCT) Assay
The WBCT assay is a key pharmacodynamic marker for Ciraparantag's reversal activity, as it is not susceptible to the interferences observed with plasma-based assays.[2][7]
-
Blood Collection : Whole blood is drawn into reagent-free collection equipment, using only glass as the activating agent.[7]
-
Incubation : The tube containing the blood is incubated at 37°C.
-
Clot Formation : The tube is tilted at regular intervals to observe the formation of a solid clot.
-
Endpoint : The time from the start of incubation to the formation of a solid clot is recorded as the WBCT.
-
Manual vs. Automated : While manual methods are common, automated point-of-care coagulometers are also being developed for more standardized measurements.[7]
Chromogenic Anti-Xa Assay
This assay is used to measure the activity of Factor Xa inhibitors and the reversal of this inhibition.
-
Sample Preparation : Patient plasma is incubated with a known excess amount of Factor Xa.
-
Inhibition : The anti-Xa anticoagulant in the plasma forms a complex with and neutralizes a portion of the added Factor Xa.
-
Substrate Addition : A chromogenic substrate specific for Factor Xa is added.
-
Colorimetric Measurement : The residual, uninhibited Factor Xa cleaves the chromogenic substrate, releasing a colored compound. The intensity of the color is measured spectrophotometrically and is inversely proportional to the concentration of the anti-Xa anticoagulant in the sample.[13][14]
Thrombin Generation Assay (TGA)
TGA provides a global assessment of the coagulant potential of a plasma sample.
-
Sample Preparation : Platelet-poor plasma is prepared from citrated whole blood.
-
Activation : Coagulation is initiated by adding a trigger, typically a low concentration of tissue factor and phospholipids.
-
Thrombin Measurement : The generation of thrombin over time is monitored using a fluorogenic substrate that releases a fluorescent signal upon cleavage by thrombin.
-
Parameters : Key parameters measured include the lag time to thrombin generation, the peak amount of thrombin generated, and the total endogenous thrombin potential (ETP).[15][16]
Visualizing Mechanisms and Workflows
Mechanism of Action of Anticoagulant Reversal Agents
Caption: Mechanisms of anticoagulant action and their reversal agents.
Experimental Workflow for In Vitro Evaluation of Ciraparantag
Caption: Workflow for assessing Ciraparantag's in vitro effects.
Logical Relationship of Ciraparantag's Binding Mechanism
Caption: Ciraparantag's direct binding mechanism to reverse anticoagulation.
Conclusion
In vitro evidence strongly suggests that this compound is a broad-spectrum anticoagulant reversal agent with a favorable safety profile, notably lacking evidence of procoagulant activity. Its unique binding mechanism necessitates the use of appropriate in vitro assays, such as the whole blood clotting time, for accurate assessment of its reversal efficacy. When compared to alternatives, Ciraparantag offers the advantage of reversing a wider range of anticoagulants. In contrast, Andexanet alfa has shown some potential for procoagulant effects in vitro, a factor that warrants consideration in its clinical application. Further research and clinical trials will continue to delineate the comparative effectiveness and safety of these important therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. esmed.org [esmed.org]
- 3. ashpublications.org [ashpublications.org]
- 4. researchgate.net [researchgate.net]
- 5. Single-dose ciraparantag safely and completely reverses anticoagulant effects of edoxaban - PMC [pmc.ncbi.nlm.nih.gov]
- 6. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 7. Paper: Design of a Randomized, Controlled Study to Evaluate Reversal of Anticoagulation of Ciraparantag in Healthy Adults: Whole Blood Clotting Time Assessed By Automated and Manual Methods [ash.confex.com]
- 8. Ciraparantag reverses the anticoagulant activity of apixaban and rivaroxaban in healthy elderly subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical and Clinical Data for Factor Xa and “Universal” Reversal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Impact of Idarucizumab and Andexanet Alfa on DOAC Plasma Concentration and ClotPro® Clotting Time: An Ex Vivo Spiking Study in A Cohort of Trauma Patients [mdpi.com]
- 11. Impact of Idarucizumab and Andexanet Alfa on DOAC Plasma Concentration and ClotPro® Clotting Time: An Ex Vivo Spiking Study in A Cohort of Trauma Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Anti-Xa Assays [practical-haemostasis.com]
- 14. emedicine.medscape.com [emedicine.medscape.com]
- 15. Thrombin generation assays are versatile tools in blood coagulation analysis: A review of technical features, and applications from research to laboratory routine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Anticoagulants and the Propagation Phase of Thrombin Generation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal and Handling of Ciraparantag TFA
This document provides essential guidance for the safe handling and disposal of Ciraparantag Trifluoroacetate (TFA), a research-use-only substance. The following procedures are designed to ensure the safety of laboratory personnel and compliance with standard regulations.
Ciraparantag TFA is the trifluoroacetate salt of Ciraparantag, an anticoagulant reversal agent.[1][2] While the provided Safety Data Sheet (SDS) for Ciraparantag (trifluoroacetate salt) indicates that the substance is not classified as hazardous according to the Globally Harmonized System (GHS), it is crucial to handle it as potentially hazardous until more information is available.[1][2] The trifluoroacetic acid (TFA) component requires specific handling and disposal considerations.
Safe Handling Procedures
Before handling this compound, it is imperative to review the complete Safety Data Sheet.[2] Standard laboratory safety protocols should be strictly followed.
Personal Protective Equipment (PPE):
| Equipment | Specification |
| Eye Protection | Safety glasses or goggles |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) |
| Body Protection | Laboratory coat |
Engineering Controls:
General Hygiene:
-
Avoid inhalation, ingestion, or contact with skin and eyes.[2]
-
Wash hands thoroughly after handling.[2]
-
Do not eat, drink, or smoke in the laboratory.
Disposal Procedures
The appropriate disposal method for this compound depends on the quantity and local regulations. The SDS for Ciraparantag (trifluoroacetate salt) suggests that smaller quantities may be disposed of with household waste; however, a more conservative approach is recommended, especially considering the TFA component.[1] All waste must be disposed of in accordance with official regulations.[1]
Waste Segregation and Collection:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "Ciraparantag Trifluoroacetate."[3] Do not use abbreviations.
-
Containers: Use sturdy, sealed glass or plastic containers for waste collection.[3] Ensure containers are tightly closed when not in use.[3]
-
Segregation: Store this compound waste separately from incompatible materials such as bases, hydrides, and corrodible metals.[3]
-
Collection: Once the waste container is approximately 80% full, arrange for disposal through your institution's Environmental Health & Safety (EHS) department.[3] Do not pour this compound waste down the drain.[4]
Decontamination of Empty Containers:
-
Empty containers may still contain harmful residues.[3]
-
Rinse empty containers thoroughly with an appropriate solvent (e.g., water, as this compound is soluble in water) before disposal.[2][3] The rinseate should be collected and disposed of as chemical waste.
Spill Management
In the event of a spill, immediate action is necessary to ensure safety.
| Spill Size | Procedure |
| Minor Spill | 1. Alert others in the immediate area.2. Wear appropriate PPE.3. Absorb the spill with an inert material (e.g., vermiculite, sand).[3]4. Collect the absorbed material into a suitable container for hazardous waste.5. Clean the spill area with an appropriate solvent. |
| Major Spill | 1. Evacuate the laboratory immediately.[3]2. Alert others and activate the nearest fire alarm if necessary.[3]3. Close the laboratory doors and post a warning sign.[3]4. Contact your institution's EHS or emergency response team.[3]5. Do not re-enter the area until it has been declared safe by authorized personnel.[3] |
Logical Flow for this compound Disposal
References
Featured Recommendations
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| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
